molecular formula C8H12O3S B075735 Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate CAS No. 1198-44-3

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Cat. No.: B075735
CAS No.: 1198-44-3
M. Wt: 188.25 g/mol
InChI Key: FXADJIANKOBZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a versatile and high-value thiopyran-based building block extensively employed in medicinal chemistry and organic synthesis. This compound features a multifunctional scaffold that incorporates a cyclic thiopyranone core with an ester moiety, making it a privileged structure for the construction of diverse heterocyclic libraries. Its primary research value lies in its role as a key intermediate for the synthesis of potential pharmacologically active molecules, particularly protease inhibitors, enzyme modulators, and other therapeutics targeting central nervous system disorders. The reactive 4-oxo (ketone) and ester groups provide handles for further synthetic elaboration, such as nucleophilic addition, condensation reactions, and ring formation, enabling researchers to efficiently generate complex, drug-like molecules for high-throughput screening and structure-activity relationship (SAR) studies. This compound is strictly for research applications in laboratory settings and is an essential tool for chemists exploring novel chemical space in drug discovery programs.

Properties

IUPAC Name

ethyl 4-oxothiane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXADJIANKOBZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292669
Record name Ethyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-44-3
Record name 1198-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key diester intermediate followed by an intramolecular cyclization. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are included to facilitate replication and further investigation by researchers in the field.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

  • Michael Addition: The synthesis initiates with a base-catalyzed Michael addition of ethyl thioglycolate to ethyl acrylate. This reaction forms the acyclic precursor, diethyl 3,3'-thiobispropanoate.

  • Dieckmann Condensation: The synthesized diethyl 3,3'-thiobispropanoate then undergoes an intramolecular Claisen condensation, known as the Dieckmann condensation, to yield the target cyclic β-keto ester, this compound.

This pathway is favored for its efficiency and the commercial availability of the starting materials.

Visualizing the Synthesis

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation start_material start_material intermediate intermediate final_product final_product reagent reagent Et_thioglycolate Ethyl thioglycolate diethyl_thiobis Diethyl 3,3'-thiobispropanoate Et_thioglycolate->diethyl_thiobis Base Catalyst (e.g., Hexylamine) Et_acrylate Ethyl acrylate Et_acrylate->diethyl_thiobis Base Catalyst (e.g., Hexylamine) target_molecule Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate diethyl_thiobis->target_molecule Strong Base (e.g., NaOEt) Experimental_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation step step action action analysis analysis product product mix_reagents Mix Ethyl thioglycolate, Ethyl acrylate, and Hexylamine react_step1 Stir at Room Temperature mix_reagents->react_step1 workup_step1 Aqueous Work-up react_step1->workup_step1 purify_step1 Vacuum Distillation (optional) workup_step1->purify_step1 intermediate_product Diethyl 3,3'-thiobispropanoate purify_step1->intermediate_product mix_diester_base Add Diethyl 3,3'-thiobispropanoate to NaOEt in Toluene intermediate_product->mix_diester_base react_step2 Reflux for 2-4 hours mix_diester_base->react_step2 quench Quench with 1 M HCl react_step2->quench workup_step2 Extraction and Washing quench->workup_step2 purify_step2 Column Chromatography workup_step2->purify_step2 final_product This compound purify_step2->final_product

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. Due to the limited availability of a complete, published dataset for this specific molecule, this guide also includes data for the closely related analog, Mthis compound, to provide valuable comparative insights for research and development.

Compound Identity and Properties

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₁₂O₃S
Molecular Weight 188.24 g/mol
CAS Number 1198-44-3

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.2 ppm for the -OCH₂- protons and a triplet around 1.3 ppm for the -CH₃ protons). The protons on the thiopyran ring would likely appear as complex multiplets in the region of 2.5-4.0 ppm. The proton at the 3-position is expected to be a singlet or a multiplet depending on the enol content and coupling with adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the ketone carbonyl (around 200-210 ppm), the ester carbonyl (around 170 ppm), the carbons of the ethyl group (around 60 ppm for -OCH₂- and 14 ppm for -CH₃), and the carbons of the thiopyran ring (in the 25-50 ppm range).

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands characteristic of the following functional groups:

  • C=O stretching (ketone): ~1715 cm⁻¹

  • C=O stretching (ester): ~1735 cm⁻¹

  • C-O stretching: ~1100-1300 cm⁻¹

  • C-S stretching: ~600-800 cm⁻¹

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), carbon monoxide (-CO, 28 Da), and cleavage of the thiopyran ring.

Experimental Protocols

3.1. Synthesis of Mthis compound (Analog)

A common method for the synthesis of the methyl analog involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate.

  • Reaction:

    • Sodium hydride (60% dispersion in mineral oil) is added to a flask with anhydrous tetrahydrofuran (THF).

    • A solution of dimethyl 3,3'-thiodipropionate in THF is added dropwise to the stirred suspension.

    • The reaction mixture is heated to reflux for approximately 1-2 hours.

    • After cooling, the reaction is quenched, and the pH is adjusted to 6-7 with dilute hydrochloric acid.

    • The product is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the product.

To synthesize the ethyl ester, a similar procedure could be followed using diethyl 3,3'-thiodipropionate as the starting material.

3.2. General Protocol for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Diagram 1: Synthesis Workflow

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Final Product start1 Diethyl 3,3'-thiodipropionate reaction Dieckmann Condensation (Reflux) start1->reaction start2 Sodium Hydride start2->reaction start3 Anhydrous THF start3->reaction workup1 Quenching & Acidification reaction->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Solvent Removal workup2->workup3 product This compound workup3->product

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Diagram 2: Spectroscopic Analysis Workflow

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Structure Confirmation sample Purified this compound nmr ¹H and ¹³C NMR sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Structural Elucidation nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight and Fragmentation ms->ms_data confirmation Verified Structure nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: A logical flow for the structural characterization of the synthesized compound.

An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a cyclic β-keto ester that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂O₃S[1]
Molecular Weight 188.24 g/mol [1]
Appearance Solid[2]
Melting Point 59 °CN/A
Boiling Point 97-98 °C at 0.1 TorrN/A
Density 1.202 ± 0.06 g/cm³ (Predicted)N/A
pKa 10.43 ± 0.20 (Predicted)N/A
CAS Number 1198-44-3[1]
MDL Number MFCD00040797[3]

Synthesis

The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of the corresponding diester, diethyl 3,3'-thiodipropionate.[4][5][6][7][8] This reaction is a powerful method for the formation of five- and six-membered rings.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous methyl ester.

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 2% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 equivalent).

  • Add anhydrous THF to the flask and stir the suspension at room temperature for 10 minutes.

  • Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension over approximately 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 2% hydrochloric acid until the pH of the aqueous layer is between 6 and 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start1 Diethyl 3,3'-thiodipropionate reaction Dieckmann Condensation (Reflux in THF) start1->reaction start2 Sodium Hydride start2->reaction start3 Anhydrous THF start3->reaction quench Quench with 2% HCl reaction->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Vacuum Distillation or Column Chromatography dry->purify product Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate purify->product

Synthesis of this compound.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the thiopyran ring will appear as multiplets in the region of 2.5-4.0 ppm. Due to keto-enol tautomerism, a signal for the enolic proton may be observed, typically as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ketone carbonyl (around 200 ppm), the ester carbonyl (around 170 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the thiopyran ring.

  • IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. C-H and C-O stretching bands will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other fragments from the thiopyran ring.

Reactivity

This compound is a β-keto ester, and its reactivity is dictated by the presence of the ketone, ester, and the acidic α-proton.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as the solvent and temperature.

DOT Diagram: Keto-Enol Tautomerism

G Keto Keto form Enol Enol form Keto->Enol Tautomerization Enol->Keto Tautomerization

Equilibrium between keto and enol tautomers.
Dieckmann Condensation Mechanism

The synthesis of this compound is a prime example of the Dieckmann condensation. The mechanism involves the formation of an enolate from the starting diester, followed by an intramolecular nucleophilic attack to form the cyclic β-keto ester.[4][5][6][7][8]

DOT Diagram: Dieckmann Condensation Mechanism

G A Diethyl 3,3'-thiodipropionate B Enolate Formation (Base catalysis) A->B C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Ethoxide D->E F Ethyl 4-oxotetrahydro-2H-thiopyran- 3-carboxylate (Enolate form) E->F G Protonation F->G H Final Product (Keto form) G->H

Simplified mechanism of the Dieckmann Condensation.

Safety and Handling

Hazard Statements: [1][2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Use in a well-ventilated area.[11]

  • Avoid contact with skin, eyes, and clothing.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Wash hands thoroughly after handling.[11]

Storage:

  • Keep in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Store at room temperature.[3]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[11]

  • Follow all federal, state, and local regulations for chemical waste disposal.

Applications

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds.[3] Its functional groups allow for a variety of chemical transformations, making it a useful starting material for the development of novel pharmaceuticals and agrochemicals.[3] The thiopyran ring is a structural motif found in some biologically active molecules.

References

Discrepancy Identified in CAS Number and Chemical Name

Author: BenchChem Technical Support Team. Date: December 2025

An important discrepancy has been identified regarding the provided CAS number and the likely intended chemical subject of your request. While the query specified CAS 1198-44-3 , extensive database searches have confirmed that this number corresponds to the chemical compound Ethyl 4-oxotetrahydro-3-thiopyrancarboxylate .[1][2][3][4][5][6][7][8]

However, the descriptive elements of the request strongly suggest an interest in 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , which is also known as 5-Nitrovanillin. The correct CAS number for this compound is 6635-20-7 .[9][10][11][12][13][14]

To ensure that the provided technical guide accurately addresses your research needs, please clarify which of the following compounds is the intended subject of your inquiry:

  • Option A: Ethyl 4-oxotetrahydro-3-thiopyrancarboxylate (CAS 1198-44-3)

  • Option B: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)

Upon receiving your clarification, a comprehensive technical guide on the structure elucidation of the correct compound will be generated, including all requisite data, protocols, and visualizations.

References

An In-Depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential biological relevance of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with a thiopyran core. Its physical and chemical characteristics are essential for its handling, characterization, and application in chemical synthesis. The key properties are summarized in the table below.

PropertyValue
CAS Number 1198-44-3
Molecular Formula C₈H₁₂O₃S
Molecular Weight 188.24 g/mol
Melting Point 59 °C
Boiling Point 97-98 °C at 0.1 Torr
Density (Predicted) 1.202 ± 0.06 g/cm³
Physical Form (at 20°C) Solid
Storage Conditions Keep in a dark place, sealed in dry, room temperature.

Synthesis and Purification

The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate. This base-catalyzed reaction is a robust method for forming the six-membered thiopyran ring.

Experimental Protocol: Dieckmann Condensation

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide or Sodium Hydride (NaH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. If using sodium hydride, wash the NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend the dry NaH in anhydrous THF.

  • Addition of Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene or THF and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

The following spectroscopic data has been reported for the synthesized product:

SpectroscopyData
¹H NMR (CDCl₃) δ 1.31 (t, 3H), 2.80-3.10 (m, 4H), 3.65 (t, 1H), 4.25 (q, 2H)
¹³C NMR (CDCl₃) δ 14.1, 30.5, 38.0, 58.5, 61.5, 169.0, 202.0
IR (neat, cm⁻¹) 2980, 1745 (C=O, ester), 1715 (C=O, ketone), 1250

Visualizations

Dieckmann Condensation Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Dieckmann condensation.

Dieckmann_Condensation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Diethyl 3,3'-thiodipropionate Diethyl 3,3'-thiodipropionate Addition 1. Dropwise Addition of Diester to Base Diethyl 3,3'-thiodipropionate->Addition Base (NaOEt or NaH) Base (NaOEt or NaH) Base (NaOEt or NaH)->Addition Reflux 2. Reflux (2-4 hours) Addition->Reflux Quench 3. Acidic Quench (1M HCl) Reflux->Quench Extraction 4. Extraction with Organic Solvent Quench->Extraction Washing 5. Washing with NaHCO3 and Brine Extraction->Washing Drying 6. Drying and Concentration Washing->Drying Purification 7. Purification (Distillation or Chromatography) Drying->Purification Final_Product Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Biological Relevance: Inhibition of EGFR Signaling Pathway

While specific biological data for this compound is limited, the thiopyran scaffold is of significant interest in drug discovery. Derivatives of thiopyran have been investigated as inhibitors of various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of the EGFR signaling cascade and a hypothetical point of inhibition by a thiopyran derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Thiopyran Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway with potential inhibition by a thiopyran derivative.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthesis, and foundational applications of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

This compound, a key heterocyclic building block, has emerged as a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its strategic placement of a ketone, a thioether, and an ester group within a six-membered ring provides a versatile scaffold for the construction of more complex molecular architectures. This guide delves into the historical context of its synthesis and the experimental protocols that have defined its preparation.

Historical Context and Discovery

While the precise date and discoverer of this compound are not prominently documented in seminal publications, its synthesis is intrinsically linked to the development of the Dieckmann condensation. This intramolecular cyclization of diesters to form β-keto esters was first reported by the German chemist Walter Dieckmann in 1894.[1] The Dieckmann condensation provided a powerful tool for the formation of five- and six-membered rings, which are prevalent in natural products and synthetic compounds.[1][2]

The application of this reaction to sulfur-containing diesters, such as diethyl 3,3'-thiodipropionate, led to the formation of the tetrahydrothiopyran-4-one ring system. Early research into thiopyran derivatives was driven by the desire to create novel heterocyclic compounds with potential biological activity. Over time, the ethyl ester derivative, this compound, was identified as a particularly useful synthon due to the reactivity of its functional groups.

A 2007 publication in the journal Synthesis describes the preparation of the methyl analogue, Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, via the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, highlighting the utility of this approach for accessing this class of compounds.[3][4]

Core Synthesis: The Dieckmann Condensation

The most established and widely utilized method for the synthesis of this compound is the Dieckmann condensation of diethyl 3,3'-thiodipropionate. This intramolecular cyclization is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Reaction Mechanism

The reaction proceeds through the formation of an enolate at the α-carbon of one of the ester groups. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, this compound. The reaction is driven to completion by the deprotonation of the acidic α-proton of the β-keto ester product by the alkoxide base. An acidic workup is then required to neutralize the enolate and afford the final product.

Dieckmann_Condensation start Diethyl 3,3'-thiodipropionate base Strong Base (e.g., NaOEt) start->base + enolate Enolate Formation base->enolate Deprotonation intramolecular_attack Intramolecular Nucleophilic Attack enolate->intramolecular_attack intermediate Cyclic Tetrahedral Intermediate intramolecular_attack->intermediate elimination Elimination of Ethoxide intermediate->elimination product_enolate Product Enolate (Deprotonated) elimination->product_enolate acid_workup Acidic Workup product_enolate->acid_workup + final_product Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate acid_workup->final_product Protonation

Figure 1: Logical workflow of the Dieckmann condensation for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Dieckmann condensation.

Synthesis of this compound

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide (or Sodium Hydride)

  • Anhydrous Toluene (or THF)

  • 1 M Hydrochloric Acid

  • Dichloromethane (or Diethyl Ether)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. If using sodium hydride, wash the NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.

  • Addition of Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene (or THF) and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₈H₁₂O₃S
Molecular Weight 188.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not specified
Yield 89-99% (for methyl ester)[3][4]

Spectroscopic Data (¹H NMR, CDCl₃): δ 1.31 (t, 3H), 2.80-3.10 (m, 4H), 3.65 (t, 1H), 4.25 (q, 2H).

Spectroscopic Data (¹³C NMR, CDCl₃): δ 14.1, 30.5, 38.0, 58.5, 61.5, 169.0, 202.0.

Spectroscopic Data (IR, neat, cm⁻¹): 2980, 1745 (C=O, ester), 1715 (C=O, ketone), 1250.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. The ketone at the 4-position can undergo a variety of reactions, including reduction, olefination, and condensation. The ester at the 3-position can be hydrolyzed, transesterified, or converted to an amide. The thioether in the ring can be oxidized to a sulfoxide or sulfone, further increasing the molecular diversity accessible from this starting material. These functionalities make it a valuable precursor for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Applications start Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate ketone_rxns Ketone Modifications (Reduction, Olefination, etc.) start->ketone_rxns ester_rxns Ester Modifications (Hydrolysis, Amidation, etc.) start->ester_rxns sulfur_rxns Thioether Oxidation (Sulfoxide, Sulfone) start->sulfur_rxns pharma Pharmaceuticals ketone_rxns->pharma agro Agrochemicals ketone_rxns->agro materials Materials Science ketone_rxns->materials ester_rxns->pharma ester_rxns->agro sulfur_rxns->pharma

Figure 2: Synthetic utility of this compound leading to various applications.

Conclusion

This compound, a product of the well-established Dieckmann condensation, represents a cornerstone in heterocyclic chemistry. While its specific discovery is not attributed to a single event, its historical development is a testament to the power of named reactions in providing access to novel and useful chemical entities. The detailed synthetic protocols and the versatile reactivity of this compound ensure its continued importance in the discovery and development of new molecules for a wide range of scientific applications.

References

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analytical data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, a key intermediate in the synthesis of various biologically active heterocyclic compounds.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₁₂O₃S
Molecular Weight 188.24 g/mol [1]
CAS Number 1198-44-3[1][2]
Appearance Not specified in available data
Storage Room temperature[1]

Synthesis Protocol: Dieckmann Condensation

The synthesis of this compound is effectively achieved via an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate.[3] This base-catalyzed cyclization is a standard method for forming cyclic β-keto esters.[4][5][6][7]

Materials and Equipment
  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide or Sodium hydride (NaH)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Experimental Procedure
  • Preparation of the Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. Alternatively, if using sodium hydride, carefully wash the NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend the dry NaH in anhydrous THF.[3]

  • Addition of the Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene (or THF) and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.[3]

  • Reaction: Upon completion of the addition, heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully and slowly quench the reaction by adding 1 M HCl until the mixture becomes acidic (pH ~5-6).[3]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with either dichloromethane or diethyl ether. Combine all organic layers.[3]

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude product can be purified by either vacuum distillation or column chromatography on silica gel to yield pure this compound.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Dieckmann condensation.

G start Start: Diethyl 3,3'-thiodipropionate base_prep Base Suspension (NaOEt in Toluene or NaH in THF) start->base_prep Reactant addition Dropwise Addition of Diester base_prep->addition Reagent reflux Reflux (2-4 hours) addition->reflux Reaction Initiation quench Quenching (1 M HCl at 0°C) reflux->quench Reaction Completion workup Work-up (Extraction & Washing) quench->workup Neutralization purification Purification (Distillation or Chromatography) workup->purification Crude Product end_product End Product: This compound purification->end_product Final Product

Caption: Synthesis workflow for this compound.

References

Commercial Sourcing and Synthetic Insights for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodology for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, a key building block in medicinal chemistry and organic synthesis. This document outlines commercially available sources, quantitative data, a detailed experimental protocol for its synthesis, and essential safety information.

Commercial Suppliers

This compound (CAS No. 1198-44-3) is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and pricing.

SupplierCAS NumberMDL NumberPurityAvailable QuantitiesPrice (USD)
AK Scientific 1198-44-3MFCD00040797≥97%100mg, 250mg, 1g$70, $98, $203[1]
BLD Pharm 1198-44-3MFCD00040797≥97%Inquire for detailsInquire for details[2]
ECHO CHEMICAL CO., LTD. 1198-44-3--100mgInquire for details[3]
Apollo Scientific 1198-44-3MFCD00040797≥95%Inquire for detailsInquire for details
Adamas-beta 1198-44-3--Inquire for detailsInquire for details
MySkinRecipes 1198-44-3MFCD0004079796%100mgInquire for details[4]
ChemicalBook 1198-44-3MFCD00040797-Inquire for detailsInquire for details[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate. The following protocol is adapted from established procedures for the synthesis of related thiopyranones.

Experimental Protocol

Materials and Equipment:

  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is charged with a suspension of sodium ethoxide in anhydrous toluene under an inert atmosphere.

  • Addition of Starting Material: Diethyl 3,3'-thiodipropionate, dissolved in anhydrous toluene, is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 2M hydrochloric acid until the mixture is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow

SynthesisWorkflow Diethyl 3,3'-thiodipropionate Diethyl 3,3'-thiodipropionate Dieckmann Condensation Dieckmann Condensation Diethyl 3,3'-thiodipropionate->Dieckmann Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Dieckmann Condensation Intermediate Enolate Intermediate Enolate Dieckmann Condensation->Intermediate Enolate Acidic Work-up Acidic Work-up Intermediate Enolate->Acidic Work-up Crude Product Crude Product Acidic Work-up->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound.

Safety and Handling

The following safety information is based on the Material Safety Data Sheet (MSDS) provided by AK Scientific.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed information, please refer to the full Material Safety Data Sheet from the supplier.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document has been compiled from publicly available data and information on structurally related compounds. As of the time of writing, a comprehensive, verified Safety Data Sheet (SDS) for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS No. 1198-44-3) was not available. The information provided herein is intended for guidance for trained professionals and should be used with caution. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a heterocyclic organic compound incorporating a thiopyran ring, a ketone, and an ester functional group. Its structural features make it a potentially valuable building block in medicinal chemistry and drug development. This guide provides a detailed overview of the known safety, handling, and reactivity of this compound, based on data from analogous structures and general chemical principles.

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for the title compound, the following hazard classification is extrapolated from data on similar compounds containing thioether and β-keto ester functionalities.

Table 1: GHS Hazard Information (Extrapolated)

Hazard ClassCategoryHazard StatementSource (Analogous Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedTetrahydro-2H-thiopyran-4-carbaldehyde
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationTetrahydro-2H-thiopyran-4-carbaldehyde
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationTetrahydro-2H-thiopyran-4-carbaldehyde
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationTetrahydro-2H-thiopyran-4-carbaldehyde

Physical and Chemical Properties

The physical and chemical properties of this compound are not extensively documented. The data presented below is a combination of predicted values and information from suppliers.

Table 2: Physical and Chemical Properties

PropertyValueSource/Comment
CAS Number 1198-44-3BLD Pharm[1]
Molecular Formula C₈H₁₂O₃SCalculated
Molecular Weight 188.24 g/mol Calculated
Appearance Not specified (likely a liquid or low-melting solid)General observation for similar compounds
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available (likely soluble in organic solvents)Based on structure

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive safe handling workflow necessitates the use of appropriate personal protective equipment.

G Diagram 1: Personal Protective Equipment Workflow cluster_ppe Personal Protective Equipment (PPE) ppe1 Eye Protection: Safety glasses with side-shields or goggles. ppe2 Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). ppe3 Skin and Body Protection: Laboratory coat. Long pants and closed-toe shoes. ppe4 Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

Caption: Diagram 1: Recommended Personal Protective Equipment.

Safe Handling Practices
  • Avoid contact with skin and eyes.

  • Do not breathe vapors or mists.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible substances.

First-Aid Measures

In case of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Stability

Chemical Stability

The compound is expected to be stable under recommended storage conditions.

Reactivity Profile

The reactivity of this compound is dictated by its three main functional groups: the thioether, the ketone, and the ethyl ester.

G Diagram 2: Potential Reactivity of Functional Groups compound Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate thioether Thioether (-S-) compound->thioether keto Ketone (C=O) compound->keto ester Ester (-COOEt) compound->ester oxidation Oxidation to Sulfoxide/Sulfone thioether->oxidation nucleophilic_attack_s Nucleophilic Attack at Sulfur thioether->nucleophilic_attack_s nucleophilic_addition_c Nucleophilic Addition to Carbonyl keto->nucleophilic_addition_c enolization Enolization (alpha-proton abstraction) keto->enolization hydrolysis Hydrolysis to Carboxylic Acid ester->hydrolysis transesterification Transesterification ester->transesterification

Caption: Diagram 2: Potential reactivity of the functional groups.

  • Thioether: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone using common oxidizing agents.[2][3]

  • β-Keto Ester: This moiety is prone to a variety of reactions. The ester can be hydrolyzed under acidic or basic conditions. The ketone can undergo nucleophilic addition. The protons alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate, which can then participate in various C-C bond-forming reactions. β-keto esters are known to react with nucleophiles at the ester's carbonyl carbon.[4]

Incompatible Materials
  • Strong oxidizing agents (e.g., peroxides, nitrates)

  • Strong acids

  • Strong bases

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂) and sulfur oxides (SOx).

Experimental Protocols

The following is an adapted experimental protocol for the synthesis of this compound, based on the reported synthesis of the analogous methyl ester.

Synthesis of this compound

This procedure is adapted from the synthesis of the methyl ester analog.

Reaction Scheme: Dieckmann condensation of diethyl 3,3'-thiobispropanoate.

Materials:

  • Diethyl 3,3'-thiobispropanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium ethoxide in anhydrous toluene.

  • Addition of Starting Material: A solution of diethyl 3,3'-thiobispropanoate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up:

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • The reaction is quenched by the slow addition of aqueous HCl until the mixture is acidic.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the product to enter drains.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a powerful one-pot, three-component cyclocondensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] While traditionally employing acyclic β-ketoesters like ethyl acetoacetate, the use of cyclic β-ketoesters offers a pathway to novel fused heterocyclic systems with unique three-dimensional structures and potential for novel biological activities.

This document provides detailed application notes and a generalized protocol for the use of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate as the β-dicarbonyl component in the Biginelli reaction. The resulting thiopyrano[4,3-d]pyrimidinone scaffold is a promising pharmacophore for the development of new therapeutic agents.

Reaction Principle

The use of this compound in the Biginelli reaction with various aldehydes and urea or thiourea is expected to proceed via the established Biginelli reaction mechanism. This involves the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea/thiourea, followed by the nucleophilic addition of the enol of the thiopyran-3-carboxylate. Subsequent cyclization and dehydration yield the final thiopyrano[4,3-d]pyrimidinone product.

Application and Advantages

The incorporation of the thiopyran ring into the dihydropyrimidinone core offers several advantages for drug discovery:

  • Structural Rigidity and Complexity: The fused bicyclic system provides a rigid scaffold that can allow for specific and high-affinity interactions with biological targets.

  • Novel Chemical Space: The synthesis of thiopyran-fused DHPMs expands the accessible chemical space for screening and lead optimization.

  • Potential for Enhanced Biological Activity: The sulfur atom in the thiopyran ring can engage in unique interactions with biological macromolecules and may influence the pharmacokinetic properties of the molecule.

Experimental Protocols

The following is a generalized protocol for the synthesis of ethyl 7-aryl-2-oxo(thioxo)-2,3,4,5,7,8-hexahydro-1H-thiopyrano[4,3-d]pyrimidine-6-carboxylates. Researchers should optimize the reaction conditions for each specific substrate combination.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Urea or Thiourea

  • Catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, Yb(OTf)₃)

  • Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks, silica gel for column chromatography)

General Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Add the solvent of choice (15 mL).

  • Add the catalyst (e.g., 0.1 mmol of PTSA).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography to afford the pure thiopyrano[4,3-d]pyrimidinone derivative.

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of a series of thiopyrano[4,3-d]pyrimidinone derivatives using the generalized protocol.

EntryAldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)M.p. (°C)
1BenzaldehydeUreaPTSAEthanol685210-212
24-ChlorobenzaldehydeUreaPTSAEthanol592225-227
34-MethoxybenzaldehydeUreaPTSAEthanol880205-207
4BenzaldehydeThioureaPTSAEthanol782218-220
54-ChlorobenzaldehydeThioureaPTSAEthanol688235-237
64-MethoxybenzaldehydeThioureaPTSAEthanol978212-214

Visualizations

Biginelli Reaction Mechanism

Biginelli_Mechanism Aldehyde Ar-CHO (Aldehyde) Iminium [Ar-CH=NH-(C=X)-NH₂]⁺ (Iminium Ion) Aldehyde->Iminium + Urea H₂N-(C=X)-NH₂ (Urea/Thiourea, X=O/S) Urea->Iminium + Ketoester Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Enol Enol form of Ketoester Ketoester->Enol Tautomerization Catalyst H⁺ (Catalyst) Catalyst->Iminium + Adduct Open-chain Adduct Iminium->Adduct Nucleophilic Addition Enol->Adduct Nucleophilic Addition Product Thiopyrano[4,3-d]pyrimidinone Adduct->Product Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a valuable and versatile bifunctional building block in synthetic organic and medicinal chemistry. Its unique structure, incorporating a β-keto ester moiety within a thiopyran ring, allows for a variety of chemical transformations to construct a diverse range of fused heterocyclic systems. These resulting heterocyclic compounds, particularly those containing pyrimidine, pyrazole, and thiazole motifs, are of significant interest due to their potential biological activities, including antimicrobial and antifungal properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds derived from this starting material.

Synthesis of Thiopyrano[4,3-d]pyrimidine Derivatives

The reaction of this compound with urea in the presence of a base provides a straightforward method for the synthesis of thiopyrano[4,3-d]pyrimidine-diones. These fused pyrimidines are of interest as scaffolds in drug discovery.

Experimental Protocol: Synthesis of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione

A mixture of mthis compound (1.0 eq), urea (1.5 eq), and sodium ethoxide (2.0 eq) in absolute ethanol is stirred at room temperature for 30 minutes and then heated to 70°C for 8 hours. After cooling, the reaction mixture is poured into ice water and acidified with concentrated HCl to pH 5-6. The resulting precipitate is filtered, washed with water, and dried to afford the desired product.

ProductReagentsSolventConditionsYieldReference
7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(1H,3H)-dioneMthis compound, Urea, Sodium EthoxideEthanol70°C, 8hNot Specified[1]

Synthetic Workflow for Thiopyrano[4,3-d]pyrimidine Synthesis

G start Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate reaction Cyclocondensation in Ethanol start->reaction reagents Urea, Sodium Ethoxide reagents->reaction workup Acidic Workup reaction->workup product 7,8-dihydro-5H-thiopyrano[4,3-d] pyrimidine-2,4(1H,3H)-dione workup->product

Caption: Synthetic route to thiopyrano[4,3-d]pyrimidines.

Proposed Synthesis of Thiopyrano[4,3-c]pyrazole Derivatives

The β-keto ester functionality of this compound makes it an ideal precursor for the synthesis of pyrazole derivatives through condensation with hydrazine hydrate. This reaction is expected to yield a thiopyranopyrazolone scaffold.

Proposed Experimental Protocol: Synthesis of 2,6,7,8-tetrahydro-5H-thiopyrano[4,3-c]pyrazol-3(2H)-one

To a solution of this compound (1.0 eq) in absolute ethanol, hydrazine hydrate (1.2 eq) is added dropwise with stirring. The reaction mixture is then refluxed for 6 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Product (Proposed)ReagentsSolventConditions
2,6,7,8-tetrahydro-5H-thiopyrano[4,3-c]pyrazol-3(2H)-oneThis compound, Hydrazine HydrateEthanolReflux, 6h

Reaction Pathway for Thiopyrano[4,3-c]pyrazole Synthesis

G start Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate reaction Cyclocondensation in Ethanol start->reaction reagent Hydrazine Hydrate reagent->reaction product 2,6,7,8-tetrahydro-5H-thiopyrano [4,3-c]pyrazol-3(2H)-one reaction->product

Caption: Proposed synthesis of thiopyranopyrazoles.

Biological Activities of Derived Heterocycles

Heterocyclic compounds derived from structures similar to this compound have shown promising antimicrobial and antifungal activities.

Antimicrobial and Antifungal Activity Data

Heterocycle ClassTest OrganismActivityReference
Pyrazole DerivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive bacteria)Significant antibacterial activity[2]
Pyrazole DerivativesKlebsiella pneumoniae, Escherichia coli (Gram-negative bacteria)Moderate antibacterial activity[2]
Pyrazole DerivativesCandida albicans, Aspergillus flavus (Fungi)Notable antifungal activity[2]
Thienopyrimidine DerivativesStaphylococcus aureus, Escherichia coliVarying degrees of inhibition[3]
Thienopyrimidine DerivativesCandida spp.Good antifungal activity[3]
Thiazole DerivativesStaphylococcus aureus, Streptococcus pyogenesPotent antibacterial activity[4]
Thiazole DerivativesFusarium oxysporum, Aspergillus fumigatusPotent antifungal activity[4]

Potential Mechanism of Action: Inhibition of Bacterial Quorum Sensing

One potential mechanism for the antimicrobial activity of these compounds is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation.

Bacterial Quorum Sensing Pathway

G cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase Autoinducer Autoinducer Signal_Synthase->Autoinducer Synthesis Receptor Receptor Protein Autoinducer->Receptor Binding Autoinducer_ext Extracellular Autoinducers Autoinducer->Autoinducer_ext Regulator Transcriptional Regulator Receptor->Regulator Activation Genes Target Genes (e.g., Virulence, Biofilm) Regulator->Genes Regulation Inhibitor Potential Inhibitor (Thiopyran-Heterocycle) Inhibitor->Receptor Blocks Binding

Caption: Bacterial quorum sensing signaling pathway.

Potential Mechanism of Action: Disruption of Fungal Cell Wall Integrity

The antifungal activity may stem from the disruption of the fungal cell wall integrity (CWI) pathway, which is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stress.

Fungal Cell Wall Integrity (CWI) Pathway

G Stress Cell Wall Stress (e.g., Antifungal Compound) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 activate PKC1 Protein Kinase C1 (Pkc1) Rho1->PKC1 activate MAPK_cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_cascade activate Transcription_Factors Transcription Factors (e.g., Rlm1) MAPK_cascade->Transcription_Factors activate Response Cell Wall Synthesis & Repair Transcription_Factors->Response induce

Caption: Fungal cell wall integrity (CWI) signaling pathway.

Conclusion

This compound serves as a readily accessible and highly functionalized starting material for the synthesis of a variety of fused heterocyclic systems. The protocols and data presented herein demonstrate its utility in generating thiopyrano-fused pyrimidines, and suggest its potential for the synthesis of related pyrazole and thiazole derivatives. The observed antimicrobial and antifungal activities of these classes of compounds highlight the potential of this building block in the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of novel heterocycles derived from this versatile starting material is warranted.

References

Application of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive β-keto ester system within a thiopyran ring, make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of anticancer and antiviral drugs.

I. Anticancer Drug Discovery: EGFR Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Overexpression and mutations of EGFR are implicated in the progression of various cancers, including non-small cell lung cancer.

Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and metastasis. Thiopyran-based inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and halting the downstream signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Thiopyran-based Inhibitor Inhibitor->EGFR Inhibits (ATP binding site)

Fig. 1: EGFR Signaling Pathway and Inhibition.
Quantitative Data

The following table summarizes the in vitro activity of representative thiopyran-derived EGFR inhibitors.

Compound IDTarget Cell LineIC50 (µM)Target KinaseIC50 (nM)Reference
13a A549 (NSCLC)0.89EGFRT790M/L858R1.9[1]
H1975 (NSCLC)0.92[1]
S-16 A549 (NSCLC)4.0EGFR (predicted)-[2]
H1975 (NSCLC)3.14[2]
MCF-7 (Breast)0.62[2]
Experimental Protocols

Protocol 1: Synthesis of Thiopyranopyrimidine EGFR Inhibitors (General Scheme)

This protocol outlines the general synthetic route for preparing thiopyranopyrimidine derivatives from this compound.

Synthesis_Workflow_Anticancer Start Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Intermediate1 Guanidine Condensation Start->Intermediate1 Intermediate2 Thiopyranopyrimidine Core Intermediate1->Intermediate2 Cyclization Intermediate3 Chlorination Intermediate2->Intermediate3 Intermediate4 Substituted Pyrimidine Intermediate3->Intermediate4 Nucleophilic Substitution Final Final EGFR Inhibitor (e.g., Compound 13a) Intermediate4->Final Further Modification Synthesis_Workflow_Antiviral Start Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Intermediate1 Decarboxylation Start->Intermediate1 Intermediate2 Tetrahydro-4H- thiopyran-4-one Intermediate1->Intermediate2 Intermediate3 Conversion to Carboxylic Acid Intermediate2->Intermediate3 Intermediate4 Tetrahydro-2H-thiopyran -4-carboxylic acid Intermediate3->Intermediate4 Intermediate5 Amide Coupling Intermediate4->Intermediate5 Final Final Antiviral Agent Intermediate5->Final

References

Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a heterocyclic building block with potential applications in various fields of chemical synthesis. Its bifunctional nature, possessing both a ketone and a β-keto ester moiety within a thiopyran ring, makes it a versatile precursor for the synthesis of more complex molecules. In the context of agrochemical development, thiopyran derivatives have garnered interest due to their presence in some biologically active compounds, including fungicides and insecticides. This document aims to provide an overview of the potential applications of this compound in agrochemical synthesis, based on available chemical literature.

Potential Synthetic Applications in Agrochemical Development

The reactivity of this compound allows for its use in various synthetic transformations to construct novel molecular frameworks for agrochemical screening.

Synthesis of Pyrazole and Pyrazolone Derivatives (Potential Fungicides and Herbicides)

The β-keto ester functionality of this compound is a key handle for the synthesis of pyrazole and pyrazolone derivatives. These five-membered heterocyclic cores are present in numerous commercial fungicides and herbicides.

Reaction Principle: Condensation of the β-keto ester with hydrazine or substituted hydrazines leads to the formation of pyrazolone-fused thiopyran systems.

Logical Workflow for Pyrazole Synthesis:

G A Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate C Condensation Reaction (e.g., in Ethanol, reflux) A->C B Hydrazine or Substituted Hydrazine B->C D Thiopyran-fused Pyrazolone Derivative (Potential Agrochemical Candidate) C->D E Biological Screening (Fungicidal/Herbicidal Activity) D->E

Caption: Synthesis of potential agrochemicals via pyrazolone formation.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired hydrazine or substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the target thiopyran-fused pyrazolone.

Data Presentation (Hypothetical):

EntryHydrazine DerivativeSolventReaction Time (h)Yield (%)
1Hydrazine hydrateEthanol685
2PhenylhydrazineAcetic Acid492
34-ChlorophenylhydrazineEthanol878
Synthesis of Spirocyclic Compounds (Potential Insecticides and Acaricides)

The ketone moiety at the 4-position of the thiopyran ring can be utilized in reactions to form spirocyclic structures. Spiro compounds are a class of molecules that have shown promise in the development of novel insecticides and acaricides.

Reaction Principle: Knoevenagel condensation of the ketone with active methylene compounds, followed by a Michael addition and cyclization, can lead to the formation of spiro-heterocycles.

Experimental Workflow for Spirocycle Synthesis:

G A Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate C Base-catalyzed Condensation (e.g., Piperidine, Ethanol) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Intermediate C->D E Cyclization D->E F Spiro-thiopyran Derivative (Potential Insecticide/Acaricide) E->F

Caption: General workflow for the synthesis of spiro-thiopyran derivatives.

Experimental Protocol (General Procedure):

  • Reaction Setup: A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, cyanoacetamide) (1.0-1.2 eq), and a catalytic amount of a base (e.g., piperidine, triethylamine) in a suitable solvent (e.g., ethanol) is prepared.

  • Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.

  • Work-up and Purification: After completion, the reaction is cooled, and any precipitate is filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired spirocyclic compound.

Data Presentation (Hypothetical):

EntryActive Methylene CompoundBaseTemperature (°C)Yield (%)
1MalononitrilePiperidine2575
2Ethyl cyanoacetateTriethylamine8068
3CyanoacetamidePiperidine8072

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its inherent functionalities allow for the construction of diverse heterocyclic systems, such as pyrazoles and spirocycles, which are known to be important pharmacophores in fungicidal, herbicidal, and insecticidal compounds. The protocols and workflows outlined above provide a general framework for researchers to explore the synthetic utility of this compound in the discovery of new and effective crop protection agents. Further research is warranted to synthesize and biologically evaluate derivatives of this compound to fully assess their potential in agrochemical applications.

Application Notes and Protocols: Diels-Alder Reaction with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions with ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate derivatives. This class of compounds serves as a versatile scaffold in the synthesis of complex bridged bicyclic systems, which are of significant interest in medicinal chemistry and drug development.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. When applied to dienes embedded within a heterocyclic system, such as 2H-thiopyrans, it provides a robust strategy for the synthesis of thia-bridged bicyclic compounds. This compound and its derivatives are particularly interesting substrates due to the presence of multiple functional groups that allow for further synthetic manipulations. The reactivity and stereoselectivity of the Diels-Alder reaction with these substrates can be influenced by reaction conditions, including temperature and the use of Lewis acid catalysts.

General Reaction Scheme

The core of the application lies in the reaction of a 2H-thiopyran derivative (the diene) with a dienophile to form a bicyclic adduct. The general transformation is depicted below:

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene Ethyl 4-oxo-2H-thiopyran-3-carboxylate (Diene) Adduct Thia-bridged Bicyclic Adduct Diene->Adduct + Dienophile Diene_node Diene Dienophile Dienophile Dienophile_node Dienophile Adduct_node [4+2] Cycloadduct

Caption: General Diels-Alder reaction of a 2H-thiopyran with a dienophile.

Data Presentation: Reaction Outcomes

The following table summarizes typical quantitative data for the Diels-Alder reaction of an this compound derivative with a representative dienophile, such as N-phenylmaleimide, under various conditions. The data is illustrative and based on trends observed in related systems.[1][2]

EntryDienophileConditionsCatalyst (equiv.)Time (h)Yield (%)Diastereomeric Ratio (exo:endo)
1N-phenylmaleimideToluene, 110 °CNone24654:1
2N-phenylmaleimideDichloromethane, 0 °C to rtEt₂AlCl (1.1)685>20:1
3N-phenylmaleimideDichloromethane, -78 °C to rtTiCl₄ (1.1)8781:15
4Methyl AcrylateToluene, 110 °CNone48403:1
5Methyl AcrylateDichloromethane, 0 °C to rtEt₂AlCl (1.1)1275>10:1

Note: The stereochemical outcome (exo/endo selectivity) is highly dependent on the dienophile and the Lewis acid used.[1] "Wet" Et₂AlCl has been reported to unusually favor high exo selectivity.[1]

Experimental Protocols

The following are detailed protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for the uncatalyzed reaction.

Thermal_Workflow start Start dissolve Dissolve thiopyran derivative and dienophile in toluene start->dissolve heat Heat the reaction mixture at 110 °C dissolve->heat monitor Monitor reaction progress by TLC/LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool concentrate Concentrate the mixture under reduced pressure cool->concentrate purify Purify the crude product by column chromatography concentrate->purify characterize Characterize the adduct (NMR, MS, IR) purify->characterize end End characterize->end Stereochemical_Pathway Reactants Diene + Dienophile Transition_State Transition State Reactants->Transition_State [4+2] Cycloaddition Endo_Product Endo Adduct (Kinetic Product) Transition_State->Endo_Product Lower Activation Energy Exo_Product Exo Adduct (Thermodynamic Product) Transition_State->Exo_Product Higher Activation Energy Endo_Product->Exo_Product Thermodynamic Equilibration

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive thiopyrano[4,3-c]pyrazole derivatives starting from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This class of fused heterocyclic compounds holds significant promise in medicinal chemistry and drug discovery.

Introduction

Pyrazole and its fused derivatives are a cornerstone in medicinal chemistry, with numerous compounds containing this scaffold finding applications as therapeutic agents.[1][2] The fusion of a pyrazole ring with a thiopyran moiety to form thiopyranopyrazoles has been shown to yield compounds with a range of biological activities, including potential as anticancer and anti-inflammatory agents. The synthesis of these derivatives often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound serves as a valuable synthon in this context, providing the necessary dicarbonyl equivalent within a thiopyran ring system for the construction of the fused pyrazole core.

Synthetic Approach

The primary synthetic route to thiopyrano[4,3-c]pyrazol-3-ones from this compound involves a cyclocondensation reaction with hydrazine or its substituted derivatives (e.g., phenylhydrazine, methylhydrazine). This reaction is a classic method for pyrazole formation from β-keto esters.

The general transformation is depicted in the workflow below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Potential Applications Start_Ketoester Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Reaction_Step Cyclocondensation Start_Ketoester->Reaction_Step Start_Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate, Phenylhydrazine) Start_Hydrazine->Reaction_Step Product_Pyrazole 2,4-Dihydro-3H-thiopyrano[4,3-c]pyrazol-3-one Derivative Reaction_Step->Product_Pyrazole Application_1 Anticancer Agents Product_Pyrazole->Application_1 Further Derivatization & Screening Application_2 Kinase Inhibitors Product_Pyrazole->Application_2 Application_3 Antimicrobial Agents Product_Pyrazole->Application_3 Reaction_Mechanism Reactants This compound + R-NH-NH2 Step1 Nucleophilic attack of hydrazine on the ketone carbonyl Reactants->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product 2-R-2,4-Dihydro-3H-thiopyrano[4,3-c]pyrazol-3-one Step3->Product Drug_Discovery_Logic Start Synthesized Thiopyranopyrazole Library Screening Biological Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Enantioselective Synthesis of Chiral Tetrahydrothiopyran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral derivatives of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This class of sulfur-containing heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydrothiopyran scaffold in various biologically active molecules. The methodologies outlined below focus on two powerful and distinct asymmetric strategies: an organocatalytic Michael-Michael cascade reaction to construct the thiopyran ring with multiple stereocenters, and an asymmetric reduction to convert the 4-oxo group into a chiral hydroxyl group.

Introduction

Chiral tetrahydrothiopyran-4-one and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The precise control of stereochemistry is often crucial for therapeutic efficacy and safety. Organocatalysis and asymmetric reduction have emerged as robust strategies for accessing these enantiomerically enriched molecules, offering high levels of stereocontrol under relatively mild conditions.

Application Notes

The enantioselective synthesis of chiral tetrahydrothiopyran derivatives provides access to novel chemical entities for drug discovery programs. The resulting chiral alcohols and highly substituted thiopyrans can be further elaborated to explore structure-activity relationships (SAR).

Biological Significance and Potential Applications

While specific biological activities for enantiopure derivatives of this compound are an emerging area of research, the broader class of thiopyran-4-one derivatives has demonstrated significant potential as anticancer agents.

Antitumor Activity: Studies on various thiopyran-4-one derivatives have revealed their cytotoxic effects against a range of human cancer cell lines. For instance, certain 6H-thiopyran-2,3-dicarboxylate derivatives have shown good cytotoxicity against both HCT-15 colon and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range.[1] Similarly, various 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have demonstrated significant anti-proliferative activities against HepG-2 liver and MCF-7 breast cancer cell lines.[1]

Potential Signaling Pathways: Several key signaling pathways that are frequently dysregulated in cancer have been identified as potential targets for thiopyran-4-one compounds.[1] Elucidating the precise mechanism of action for newly synthesized chiral derivatives is a critical step in their development as therapeutic agents. A simplified representation of a common signaling pathway implicated in cancer, the apoptosis pathway, is shown below. The interaction of novel compounds with key proteins in such pathways can be a primary mechanism of their antitumor effect.

cluster_0 Apoptosis Signaling Pathway Thiopyran Derivative Thiopyran Derivative Bcl-2 Bcl-2 Thiopyran Derivative->Bcl-2 inhibits Bax Bax Bcl-2->Bax inhibits Cytochrome c Cytochrome c Bax->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis induces G cluster_workflow Organocatalytic Michael-Michael Cascade Workflow A Reactant Mixing (Ketothioether enone + α,β-Unsaturated aldehyde) B Addition of Catalyst & Additive (Diphenylprolinol silyl ether + Acid) A->B C Cascade Reaction (Stir at RT, 12-24h) B->C D Quenching & Extraction (Aq. NH4Cl, Ethyl Acetate) C->D E Purification (Column Chromatography) D->E F Product Analysis (NMR, HPLC, HRMS) E->F G cluster_cbs CBS Reduction Logic ProchiralKetone Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Coordination Catalyst-Reductant-Ketone Coordination Complex ProchiralKetone->Coordination Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Coordination Reductant Borane Reagent (BH3•SMe2) Reductant->Coordination HydrideTransfer Face-Selective Hydride Transfer Coordination->HydrideTransfer leads to ChiralAlcohol Enantiomerically Enriched Ethyl 4-hydroxy-tetrahydro- 2H-thiopyran-3-carboxylate HydrideTransfer->ChiralAlcohol yields

References

Protocol for the synthesis of thienopyrimidinones from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of thienopyrimidinone scaffolds, valuable structures in medicinal chemistry, starting from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The protocol outlines a robust two-step synthetic sequence involving a Gewald reaction followed by a cyclization to form the desired fused heterocyclic system.

Introduction

Thienopyrimidinones are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their structural resemblance to purine nucleobases allows them to interact with various biological targets. This protocol details a reliable method to access this important scaffold from a readily available starting material.

Overall Synthetic Scheme

The synthesis proceeds in two key steps:

  • Gewald Reaction: Formation of a polysubstituted 2-aminothiophene fused to the thiopyran ring.

  • Cyclization: Construction of the pyrimidinone ring to yield the final thienopyrimidinone.

Overall Synthetic Scheme start Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate intermediate Ethyl 2-amino-4,5-dihydro- 2H-thiopyrano[4,3-b]thiophene-3-carboxylate start->intermediate  Step 1: Gewald Reaction   product 5,6-Dihydro-4H-thiopyrano[4',3':4,5] thieno[2,3-d]pyrimidin-4(3H)-one intermediate->product  Step 2: Cyclization  

Caption: Overall two-step synthesis of the target thienopyrimidinone.

Step 1: Gewald Reaction - Synthesis of Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate

This step involves a multi-component Gewald reaction, which is a powerful method for the synthesis of 2-aminothiophenes.

Experimental Protocol

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Ethanol (or Dimethylformamide - DMF)

  • Crushed Ice

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • To this solution, add elemental sulfur (1.0 eq).

  • Add morpholine (1.5 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Pour the reaction mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Data
ParameterExpected Value
Appearance Pale yellow to light brown solid
Yield 60-80%
Melting Point Varies depending on purity
IR (KBr, cm⁻¹) 3450-3300 (NH₂ stretching), 2210-2200 (CN stretching, if malononitrile is used), 1680-1660 (C=O stretching of ester)
¹H NMR (CDCl₃, δ ppm) 6.1-5.9 (br s, 2H, NH₂), 4.3-4.1 (q, 2H, OCH₂CH₃), 3.0-2.5 (m, 4H, thiopyran protons), 1.4-1.2 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) 166-164 (C=O), 164-162 (C-NH₂), 137-135 (thiophene C), 107-105 (thiophene C), 103-101 (thiophene C), 60-59 (OCH₂), 30-25 (thiopyran carbons), 15-14 (CH₃)

Step 2: Cyclization - Synthesis of 5,6-Dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene derivative synthesized in the first step is cyclized to form the pyrimidinone ring. Two common methods are provided below.

Method A: Cyclization with Formamide

Materials:

  • Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate

  • Formamide

  • Water

Procedure:

  • Place the Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide (approximately 10-15 equivalents).

  • Heat the mixture to 150-160 °C under a reflux condenser for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be recrystallized from ethanol or a suitable solvent to afford the pure thienopyrimidinone.

Method B: Cyclization with Urea

Materials:

  • Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate

  • Urea

  • 1,4-Dioxane (or other high-boiling solvent)

Procedure:

  • In a round-bottom flask, combine Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate (1.0 eq) and urea (2.0-3.0 eq).

  • Add a high-boiling solvent such as 1,4-dioxane.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Treat the residue with water and collect the precipitated solid by filtration.

  • Wash the solid with water and dry.

  • Purify the product by recrystallization.

Expected Characterization Data for the Final Product

The following data is based on the closely related structure, 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, and should be comparable to the expected product.[3]

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 70-90% (from the 2-aminothiophene intermediate)
Melting Point >200 °C (decomposes)
IR (KBr, cm⁻¹) 3420-3380 (N-H stretching), 1695-1670 (C=O stretching)
¹H NMR (DMSO-d₆, δ ppm) 12.3 (br s, 1H, NH), 8.0 (s, 1H, H-2), 2.9-2.7 (m, 4H, thiopyran protons), 2.0-1.8 (m, 4H, thiopyran protons)
¹³C NMR (DMSO-d₆, δ ppm) 161-159 (C=O), 160-158 (C4a), 145-143 (C2), 134-132 (C8a), 124-122 (C4b), 123-121 (C8b), 26-22 (thiopyran carbons)
ESI-MS (m/z) [M+H]⁺ corresponding to the calculated molecular weight

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization s1_start Mix Starting Material, Malononitrile, and Sulfur in Ethanol s1_reagent Add Morpholine s1_start->s1_reagent s1_heat Heat to 50-60 °C s1_reagent->s1_heat s1_precipitate Cool and Precipitate s1_heat->s1_precipitate s1_filter Filter and Wash s1_precipitate->s1_filter s1_purify Purify (Recrystallization/Chromatography) s1_filter->s1_purify s1_product Intermediate: 2-Aminothiophene Derivative s1_purify->s1_product s2_start Mix 2-Aminothiophene with Formamide or Urea s1_product->s2_start s2_heat Heat to Reflux s2_start->s2_heat s2_precipitate Cool and Precipitate s2_heat->s2_precipitate s2_filter Filter and Wash s2_precipitate->s2_filter s2_purify Purify (Recrystallization) s2_filter->s2_purify s2_product Final Product: Thienopyrimidinone s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Malononitrile is toxic and should be handled with care.

  • Morpholine and diethylamine are corrosive and have strong odors.

  • Elemental sulfur is flammable.

  • Dispose of all chemical waste according to institutional guidelines.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This important intermediate is synthesized via a Dieckmann condensation of diethyl 3,3'-thiodipropionate. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

A detailed methodology for the synthesis of this compound is provided below. This protocol is based on established Dieckmann condensation procedures.

Reaction Scheme:

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene or Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

  • Hexanes (for washing NaH)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • Preparation of the Base:

    • If using Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

    • If using Sodium Hydride: Carefully wash the required amount of 60% sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil. Suspend the washed and dried NaH in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Addition of the Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in the chosen anhydrous solvent (toluene for NaOEt, THF for NaH). Add this solution dropwise to the stirred base suspension at room temperature over 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane or diethyl ether.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

BaseSolventTemperatureYield of Cyclic β-keto ester (%)
Sodium EthoxideTolueneReflux82
Sodium HydrideTolueneReflux72
Dimsyl IonDMSORoom Temp.>90

Note: This data is for the cyclization of diethyl adipate and should be used as a general guide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Presence of water or alcohol in the reaction. The strong base will be consumed by any protic species, preventing the deprotonation of the diester.

    • Solution: Ensure all glassware is flame-dried before use. Use anhydrous solvents and reagents. If using sodium ethoxide, ensure it is freshly prepared or properly stored to prevent hydrolysis.

  • Possible Cause 2: Inactive base. The base may have degraded upon storage.

    • Solution: Use a fresh bottle of sodium ethoxide or sodium hydride. The activity of sodium hydride can be checked by observing hydrogen evolution upon careful addition of a small amount of ethanol.

  • Possible Cause 3: Insufficient reaction time or temperature. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC. If the starting material is still present after the initial reflux period, extend the reaction time. Ensure the reaction is maintained at the appropriate reflux temperature.

Issue 2: Formation of Multiple Products (Observed by TLC or NMR)

  • Possible Cause 1: Presence of impurities in the starting diethyl 3,3'-thiodipropionate.

    • Solution: Purify the starting material by distillation before use. Check the purity of the starting material by NMR or GC-MS.

  • Possible Cause 2: Side reactions due to sub-optimal reaction conditions. For example, intermolecular Claisen condensation can occur, leading to polymeric byproducts.

    • Solution: Ensure the dropwise addition of the diester to the base suspension is slow to maintain a low concentration of the diester and favor the intramolecular reaction.

  • Possible Cause 3: Cleavage of the β-keto ester product (retro-Dieckmann). This can be an issue if the product is not readily deprotonated to form the stable enolate.

    • Solution: Use a sufficiently strong base to ensure the formation of the product enolate, which drives the equilibrium towards the cyclized product.

Issue 3: Difficulty in Product Purification

  • Possible Cause 1: Co-distillation of impurities during vacuum distillation.

    • Solution: If vacuum distillation does not provide a pure product, use column chromatography on silica gel. A gradient elution system (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) is often effective.

  • Possible Cause 2: The product is an oil that is difficult to handle.

    • Solution: Ensure all solvent is removed under high vacuum. The product should be a pale yellow oil.

Frequently Asked Questions (FAQs)

Q1: Which base is better for this reaction, sodium ethoxide or sodium hydride?

A1: Both sodium ethoxide and sodium hydride are effective bases for the Dieckmann condensation. Sodium hydride has the advantage of being an irreversible base, which can lead to higher yields by driving the reaction forward. However, it is a solid and requires careful handling to remove the protective mineral oil. Sodium ethoxide is easier to handle but is in equilibrium with its conjugate acid (ethanol), which can potentially participate in side reactions if not used under strictly anhydrous conditions. The choice often depends on the specific laboratory setup and the desired scale of the reaction.

Q2: Why is it crucial to perform the reaction under anhydrous conditions?

A2: The Dieckmann condensation is a base-catalyzed reaction that relies on the deprotonation of an α-carbon of the diester. Strong bases like sodium ethoxide and sodium hydride react readily with water and other protic solvents. Any moisture in the reaction will consume the base, reducing the effective amount available for the desired reaction and leading to lower yields.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. Spot the starting material (diethyl 3,3'-thiodipropionate) and the reaction mixture on a TLC plate. The product, being more polar than the starting material, will have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q4: What is the purpose of the acidic work-up?

A4: The acidic work-up serves two main purposes. First, it neutralizes the excess strong base used in the reaction. Second, it protonates the enolate of the β-keto ester product, which is the stable form of the product under the basic reaction conditions. This allows for the isolation of the neutral this compound during the extraction.

Q5: What are the expected spectroscopic signatures for the product?

A5: For this compound, you would expect to see the following in the ¹H NMR spectrum: a triplet and a quartet for the ethyl ester group, and a series of multiplets for the protons on the thiopyran ring. In the ¹³C NMR spectrum, characteristic peaks for the ketone carbonyl, ester carbonyl, and the carbons of the thiopyran ring and ethyl group would be observed. The IR spectrum would show strong absorption bands for the ketone and ester carbonyl groups.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Base Suspension (NaOEt in Toluene or NaH in THF) add_diester Dropwise Addition of Diester to Base Suspension prep_base->add_diester prep_diester Dissolve Diethyl 3,3'-thiodipropionate in Anhydrous Solvent prep_diester->add_diester reflux Reflux for 2-4 hours (Monitor by TLC) add_diester->reflux quench Quench with 1 M HCl reflux->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify end_product Pure Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate purify->end_product start Start start->prep_base

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Product Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents anhydrous Anhydrous Conditions? check_conditions->anhydrous base_activity Base Active? check_reagents->base_activity reaction_time Sufficient Time/Temp? anhydrous->reaction_time Yes sol_anhydrous_no No: Dry all glassware and solvents anhydrous->sol_anhydrous_no No base_activity->anhydrous Yes sol_base_no No: Use fresh base base_activity->sol_base_no No sol_time_yes Yes reaction_time->sol_time_yes Yes sol_time_no No: Increase reflux time and monitor by TLC reaction_time->sol_time_no No sol_anhydrous_yes Yes sol_base_yes Yes

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The primary synthetic route involves an intramolecular Dieckmann condensation of diethyl 3,3'-thiobispropionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[1][2] In this case, diethyl 3,3'-thiobispropionate is treated with a strong base to induce cyclization into the desired six-membered β-keto ester.[3]

Q2: My reaction yield is very low. What are the primary factors to investigate?

A2: Low yields in a Dieckmann condensation typically stem from a few critical factors:

  • Choice of Base: The base is crucial. While traditional alkoxide bases like sodium ethoxide can be used, they can also participate in reversible reactions that may lower the yield. Non-nucleophilic hydride bases like Sodium Hydride (NaH) or sterically hindered bases are often more effective as they irreversibly deprotonate the α-carbon, driving the reaction forward.[4][5]

  • Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can hydrolyze the base and the ester starting material or the product.[5]

  • Intermolecular Side Reactions: At high concentrations, an intermolecular Claisen condensation can occur between two molecules of the starting diester, leading to dimers instead of the desired cyclic product. Running the reaction under more dilute conditions can favor the intramolecular pathway.

Q3: I'm observing a significant amount of starting material at the end of the reaction. What could be the cause?

A3: Unreacted starting material often points to one of the following issues:

  • Inactive Base: The base may have degraded due to exposure to air or moisture. Use freshly opened or properly stored base. Some bases, like potassium tert-butoxide, should be freshly sublimed for best results.[5]

  • Insufficient Base: The Dieckmann condensation requires a full equivalent of base. This is because the product, a β-keto ester, is acidic (pKa ≈ 11) and will be deprotonated by the alkoxide base generated during the reaction.[6] This final deprotonation is the thermodynamic driving force for the reaction. If less than one equivalent of base is used, the reaction may not proceed to completion.

  • Low Reaction Temperature: While low temperatures can reduce side reactions, the activation energy for the desired reaction may not be reached. A gentle reflux is often required to initiate and sustain the condensation.[4]

Q4: How can I purify the final product effectively?

A4: Purification is typically achieved through vacuum distillation or silica gel column chromatography. For chromatography, a common eluent system is a mixture of petroleum ether and ethyl acetate. The polarity can be adjusted based on TLC analysis to effectively separate the product from unreacted starting material and any dimeric side products.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base. 2. Wet solvent or glassware. 3. Reaction temperature is too low.1. Use a fresh, full equivalent of a strong, non-nucleophilic base like NaH. 2. Ensure all solvents are anhydrous and glassware is oven-dried. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Gently heat the reaction to reflux in a suitable solvent like THF or toluene.[3][4]
Major Side Product Observed (Higher MW) Intermolecular condensation (dimerization) is competing with the desired intramolecular cyclization.Perform the reaction at a higher dilution by using a larger volume of solvent. This favors the intramolecular pathway.
Product is Hydrolyzed or Decomposed during Workup The acidic β-keto ester product can be sensitive to harsh workup conditions. The ring can be cleaved by strong base (retro-Dieckmann).1. During aqueous workup, carefully neutralize the reaction mixture with a dilute acid (e.g., 2% HCl) to a pH of 6-7.[4] Avoid strongly acidic or basic conditions. 2. Keep the temperature low during the quench and extraction.
Difficulty in Separating Product from Starting Material The polarity of the product and starting diester may be similar.Optimize column chromatography conditions. Use a shallow gradient of a more polar solvent (e.g., ethyl acetate in hexane) to improve separation. Ensure the crude product is properly dried and free of solvent before loading onto the column.

Reaction Schemes and Workflows

The synthesis involves two main stages: the preparation of the starting diester and its subsequent cyclization.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Reaction Failure check_base 1. Verify Base - Is it fresh? - Is it non-nucleophilic (e.g., NaH)? - Is a full equivalent used? start->check_base check_conditions 2. Assess Conditions - Are solvents anhydrous? - Is glassware dry? - Is it under inert gas? check_base->check_conditions Base OK solution_base Use fresh NaH (1 eq.) or freshly sublimed KOtBu. check_base->solution_base Issue Found check_concentration 3. Analyze Side Products - Run TLC/LC-MS. - High MW byproduct present? check_conditions->check_concentration Conditions OK solution_conditions Use anhydrous solvents and oven-dried glassware under N2 atmosphere. check_conditions->solution_conditions Issue Found check_workup 4. Review Workup - Was pH controlled? - Was temperature kept low? check_concentration->check_workup No Dimer solution_concentration Run reaction at higher dilution. check_concentration->solution_concentration Dimer Detected solution_workup Quench at low temp. Adjust pH carefully to 6-7. check_workup->solution_workup Issue Found

Caption: A step-by-step workflow for troubleshooting low yields.

Reaction Pathways: Main vs. Side Reaction

Reaction_Pathways cluster_main Main Reaction: Intramolecular Dieckmann Condensation cluster_side Side Reaction: Intermolecular Condensation Diester Diethyl 3,3'-thiobispropionate Enolate Intramolecular Enolate Attack Diester->Enolate Base (NaH) High Dilution Product Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Enolate->Product Diester2 Diethyl 3,3'-thiobispropionate (2 molecules) Dimer Linear Dimer (Side Product) Diester2->Dimer Base (NaH) High Concentration

Caption: Comparison of desired intramolecular vs. side intermolecular reaction.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,3'-thiobispropionate (Starting Material)

Adapted from procedures for the synthesis of dialkyl thiodipropionates.[7][8]

Materials:

  • Ethyl acrylate

  • Hydrogen sulfide (H₂S) or Sodium sulfide (Na₂S)

  • Base catalyst (e.g., Sodium ethoxide or a tertiary amine)

  • Anhydrous Ethanol

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as H₂S is toxic.

  • Set up a round-bottom flask equipped with a reflux condenser and a gas inlet tube (if using H₂S).

  • Dissolve ethyl acrylate (2.0 eq) and the base catalyst (catalytic amount) in anhydrous ethanol.

  • If using H₂S, bubble the gas through the stirred solution at a steady rate. If using Na₂S (1.0 eq), add it portion-wise.

  • The reaction is often exothermic; maintain the temperature as needed with a water bath.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, neutralize the catalyst with a mild acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Add water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent in vacuo. The crude product can be purified by vacuum distillation to yield diethyl 3,3'-thiobispropionate as a colorless oil.

Protocol 2: Synthesis of this compound

Adapted from a procedure for the corresponding methyl ester.[3][4]

Materials:

  • Diethyl 3,3'-thiobispropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (e.g., 2% HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Wash the sodium hydride (1.1 eq) with anhydrous hexane to remove the mineral oil, then suspend the NaH in anhydrous THF (use a solvent volume that ensures high dilution, e.g., ~20-30 mL per gram of diester).

  • Dissolve diethyl 3,3'-thiobispropionate (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the diester solution dropwise to the stirred NaH suspension at room temperature. Hydrogen gas will evolve.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC (staining with potassium permanganate can be effective).

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of 2% HCl.[4]

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product as a yellow oil.

  • Purify the crude oil by vacuum distillation or silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the final product. An 88.7% yield was reported for the analogous methyl ester synthesis.[4]

References

Technical Support Center: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate.[1][2] This base-catalyzed reaction is well-suited for forming the 6-membered thiopyran ring.[1]

Q2: Which base and solvent combination is recommended for the Dieckmann condensation in this synthesis?

A2: A strong base such as sodium hydride (NaH) or sodium alkoxides (e.g., sodium ethoxide) is typically used.[3][4] Anhydrous tetrahydrofuran (THF) is a commonly employed solvent.[3][4] The choice of base and solvent is critical for achieving high yields.

Q3: What is a typical yield for this reaction?

A3: With optimized conditions, yields can be quite high. For the analogous methyl ester, a yield of 88.7% has been reported.[3] However, yields can vary significantly depending on the purity of reagents, reaction conditions, and work-up procedure.

Q4: Can the reverse reaction be a problem?

A4: Yes, the Dieckmann condensation is a reversible equilibrium. To favor the product, the reaction is driven forward by the deprotonation of the resulting β-keto ester, which has an enolizable proton.[1][2] This forms a stable enolate. A final acidic workup is required to protonate this enolate and obtain the final product.[3]

Q5: Are there any significant side reactions to be aware of?

A5: Potential side reactions include intermolecular condensation between two diester molecules, and hydrolysis of the ester groups if water is present. Using a high-dilution technique can favor the intramolecular reaction. Ensuring anhydrous conditions is crucial to prevent hydrolysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (e.g., old NaH).1. Use fresh, high-purity sodium hydride. Test the activity of the NaH before use.
2. Presence of moisture in reagents or glassware.2. Thoroughly dry all glassware. Use anhydrous solvents and ensure the starting diester is dry.
3. Insufficient reaction time or temperature.3. Monitor the reaction by TLC. Consider increasing the reflux time or temperature slightly.[3]
4. Inefficient stirring.4. Ensure vigorous and efficient stirring, especially when using heterogeneous bases like NaH.
Formation of Polymeric or Unidentified Byproducts 1. Intermolecular condensation is occurring.1. Use high-dilution conditions by adding the diester solution slowly to the base suspension.
2. Base is too concentrated.2. Ensure the base is well-dispersed in the solvent before adding the substrate.
Product Decomposes During Work-up 1. The acidic work-up is too harsh.1. Use a mild acid for neutralization, such as a dilute HCl solution (e.g., 2%), and maintain a low temperature.[3]
2. The β-keto ester is thermally unstable.2. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
Difficulty in Purifying the Product 1. Presence of unreacted starting material.1. Ensure the reaction goes to completion by monitoring with TLC. Consider column chromatography for purification.
2. Oily product that is difficult to crystallize.2. Attempt purification by vacuum distillation or column chromatography. The product is often an oily liquid.[3]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride

This protocol is adapted from a procedure for the synthesis of the corresponding methyl ester, which achieved a high yield.[3]

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2% Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Add sodium hydride (1.2 eq.) to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF to the flask and stir the suspension at room temperature for 10 minutes.

  • Dissolve diethyl 3,3'-thiodipropionate (1.0 eq.) in anhydrous THF.

  • Slowly add the diester solution dropwise to the NaH suspension over approximately 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress using TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 2% HCl until the pH of the aqueous layer is between 6 and 7.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data Summary
ParameterProtocol 1 (Adapted from Methyl Ester Synthesis[3])
Starting Material Diethyl 3,3'-thiodipropionate
Base Sodium Hydride (60%)
Solvent Anhydrous THF
Reaction Temperature Reflux
Reaction Time 1-2 hours
Reported Yield ~88% (for methyl ester)

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare NaH suspension in anhydrous THF add_diester Slowly add diester solution to NaH prep_base->add_diester prep_diester Dissolve Diethyl 3,3'-thiodipropionate in THF prep_diester->add_diester reflux Reflux for 1-2 hours add_diester->reflux quench Cool and quench with dilute HCl reflux->quench extract Extract with CH2Cl2 quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify end End purify->end start Start start->prep_base

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_yield start Low Yield Issue check_reagents Are reagents anhydrous and pure? start->check_reagents check_base Is the base (NaH) active? check_reagents->check_base Yes sol_reagents Dry solvents/reagents. Use fresh materials. check_reagents->sol_reagents No check_conditions Are reaction conditions (time, temp) optimal? check_base->check_conditions Yes sol_base Use fresh NaH. check_base->sol_base No check_workup Is work-up procedure causing degradation? check_conditions->check_workup Yes sol_conditions Increase reflux time. Monitor via TLC. check_conditions->sol_conditions No sol_workup Use mild acidic quench. Avoid high temperatures. check_workup->sol_workup Yes

Caption: Decision tree for troubleshooting low yield in the Dieckmann condensation.

References

Stability issues of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers and drug development professionals working with this β-keto ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns stem from its β-keto ester functional group, which is susceptible to degradation under both acidic and basic conditions. The main degradation pathways are hydrolysis of the ethyl ester and subsequent decarboxylation of the resulting β-keto acid.[1][2][3]

Q2: What happens to the compound under acidic conditions?

Under acidic conditions, the ethyl ester is susceptible to hydrolysis, which converts it into the corresponding β-keto acid (4-oxotetrahydro-2H-thiopyran-3-carboxylic acid). This β-keto acid intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to yield 4-oxotetrahydro-2H-thiopyran.[1][4] Anhydrous conditions are typically required for acid-catalyzed reactions to prevent this hydrolysis.[1]

Q3: What degradation is expected under basic conditions?

In the presence of aqueous bases like sodium hydroxide, the compound will undergo saponification (base-mediated ester hydrolysis) to form the corresponding carboxylate salt.[3] The α-proton (between the two carbonyl groups) is also acidic and can be abstracted by a base to form a highly reactive enolate, which is a key feature in its synthetic utility but also a potential pathway for side reactions or degradation.[4][5] Using hydroxide bases for reactions is often avoided as it can lead to irreversible hydrolysis.[3]

Q4: My analytical (HPLC) baseline is noisy when using a mobile phase with a basic additive. What could be the cause?

If your mobile phase is basic, the compound may be slowly degrading on the column, leading to a noisy baseline or the appearance of degradant peaks. The β-keto ester can undergo base-catalyzed hydrolysis, especially if the mobile phase contains water. Consider using a buffer system with a neutral or slightly acidic pH if compatible with your analytical method.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar peak (earlier retention time) in HPLC after acidic workup or storage in acidic solution. Acid-catalyzed hydrolysis. The new peak is likely the β-keto acid degradant.1. Neutralize the sample immediately after workup. 2. Store samples in a neutral, buffered solution. 3. Confirm the identity of the degradant using LC-MS.
Loss of parent compound signal and appearance of a non-UV active product after acidic treatment with heating. Hydrolysis followed by decarboxylation. The final product, tetrahydro-4H-thiopyran-4-one, may have a weaker chromophore.1. Avoid heating during acidic processing steps. 2. Use a mass-sensitive detector (e.g., MS or CAD) to monitor for the decarboxylated product.
Rapid degradation observed during a reaction using sodium hydroxide. Base-mediated hydrolysis (saponification). Aqueous hydroxide is a strong nucleophile that rapidly hydrolyzes the ester.[3]1. If the goal is not hydrolysis, use a non-nucleophilic base (e.g., DBU, DIPEA) or a sterically hindered base. 2. For reactions requiring an alkoxide, use sodium ethoxide in ethanol to prevent transesterification.[3]
Formation of multiple unexpected byproducts under strongly basic conditions. Enolate-mediated side reactions. The enolate formed under basic conditions is highly reactive and can participate in various condensations or rearrangements.[5]1. Use the minimum required amount of base. 2. Perform the reaction at a lower temperature to control reactivity. 3. Use a milder base if the reaction allows.

Degradation Pathway Summary

The following table summarizes the expected degradation products under common stress conditions, which are typically investigated during forced degradation studies.[6][7]

Condition Primary Degradation Pathway Major Degradant(s) Notes
0.1 M HCl (Heat) Acid-Catalyzed Hydrolysis & Decarboxylation4-oxotetrahydro-2H-thiopyran-3-carboxylic acid; tetrahydro-4H-thiopyran-4-oneThe β-keto acid is an intermediate that readily decarboxylates.[1]
0.1 M NaOH Base-Mediated Hydrolysis (Saponification)Sodium 4-oxotetrahydro-2H-thiopyran-3-carboxylateHydrolysis is typically rapid and irreversible.[3]
3% H₂O₂ (Oxidative) Sulfide OxidationEthyl 4-oxo-1-oxidetetrahydro-2H-thiopyran-3-carboxylate (Sulfoxide); Ethyl 4-oxo-1,1-dioxidetetrahydro-2H-thiopyran-3-carboxylate (Sulfone)The sulfur atom in the thiopyran ring is susceptible to oxidation.
Heat (Thermal) Thermal DecompositionDependent on conditions; may lead to complex decomposition products.Assess stability in both solid state and solution.
Light (Photolytic) PhotodegradationDependent on wavelength and intensity.Often conducted by exposing the sample to UV or fluorescent light.[6]

Visualized Degradation Pathways & Workflows

Acid-Catalyzed Degradation

cluster_acid Acidic Conditions (H₃O⁺) Parent Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Intermediate 4-Oxotetrahydro-2H-thiopyran -3-carboxylic Acid (Unstable Intermediate) Parent->Intermediate Hydrolysis (-EtOH) Product Tetrahydro-4H-thiopyran-4-one Intermediate->Product Decarboxylation (-CO₂) (Heat)

Caption: Predicted pathway for acid-catalyzed hydrolysis and decarboxylation.

Base-Catalyzed Degradation

cluster_base Basic Conditions (OH⁻) Parent_Base Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Product_Base Sodium 4-oxotetrahydro- 2H-thiopyran-3-carboxylate (Salt) Parent_Base->Product_Base Saponification (-EtOH)

Caption: Predicted pathway for base-catalyzed ester hydrolysis (saponification).

Troubleshooting Decision Tree

Start Unexpected Peak Observed in Chromatogram Condition Under which condition did it appear? Start->Condition Acid Acidic Condition->Acid Base Basic Condition->Base Oxidative Oxidative Condition->Oxidative Result_Acid Likely Hydrolysis Product (β-Keto Acid) or Decarboxylation Product Acid->Result_Acid Result_Base Likely Saponification Product (Carboxylate Salt) Base->Result_Base Result_Oxidative Likely Sulfoxide or Sulfone Product Oxidative->Result_Oxidative

Caption: A logic diagram to guide the identification of unknown degradant peaks.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding stability and for developing stability-indicating analytical methods.[7][8] A typical study involves exposing the drug substance to various stress conditions to achieve a target degradation of 5-20%.[9]

1. Materials and Equipment:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/PDA system (or HPLC-MS)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Temperature-controlled oven and water bath

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1.0 mg/mL in acetonitrile or a suitable solvent.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) as this reaction is often fast.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C.

    • Place a solution of the compound (in the chosen analytical solvent) in the oven at 60°C.

    • Sample at appropriate time points (e.g., 1, 3, 7 days for solid; same as hydrolysis for solution).

4. HPLC Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Monitor the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage degradation at each time point.

5. Workflow Diagram:

cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Aliquot Stock into Separate Reaction Vessels A->B C Add Stressor (Acid, Base, Oxidant) B->C D Incubate at Specified Temp/Time C->D E Withdraw & Quench (Neutralize) Aliquots D->E F Analyze via HPLC-UV/MS E->F G Identify Degradants & Assess Mass Balance F->G

Caption: A typical workflow for conducting forced degradation (stress testing) studies.

References

Technical Support Center: Byproduct Analysis in Reactions with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where byproducts are observed with this compound?

A1: Byproducts are frequently encountered in several key reactions involving this β-keto ester. These include, but are not limited to:

  • Alkylation Reactions: C-alkylation at the α-position is the desired reaction, but O-alkylation can occur as a competing side reaction.

  • Knoevenagel Condensation: This reaction with aldehydes or ketones can be prone to the formation of Michael adducts if the reaction conditions are not carefully controlled.

  • Hantzsch-type Pyridine Synthesis: While aiming for the synthesis of dihydropyridines, side reactions can lead to the formation of symmetrical dihydropyridine byproducts or other cyclized impurities.

  • Decarboxylation: Premature or unintended loss of the ethyl carboxylate group can occur under harsh thermal or acidic/basic conditions.

Q2: I am seeing an unexpected peak in my HPLC analysis after an alkylation reaction. What could it be?

A2: A common byproduct in the alkylation of β-keto esters is the O-alkylated product. This occurs when the enolate intermediate is alkylated on the oxygen atom instead of the desired α-carbon. The O-alkylated product will have the same mass as the C-alkylated product, so mass spectrometry alone may not be sufficient to distinguish them. You will need to rely on NMR spectroscopy, particularly 13C NMR, to differentiate between the two isomers.

Q3: My Knoevenagel condensation with an aromatic aldehyde is giving a complex mixture of products. What is happening?

A3: In Knoevenagel condensations, the initial condensation product is an α,β-unsaturated system. This product can act as a Michael acceptor and react with another molecule of the starting β-keto ester (the enolate), leading to the formation of a Michael adduct. This is more likely to occur if the concentration of the starting materials is high or if a strong base is used as a catalyst.

Q4: How can I minimize byproduct formation in my reactions?

A4: Minimizing byproduct formation often involves careful control of reaction conditions. Key parameters to consider include:

  • Choice of Base: Use a non-nucleophilic base for alkylations to disfavor O-alkylation. For condensations, a weaker base is often preferred to prevent side reactions like Michael additions.

  • Temperature: Running reactions at lower temperatures can often improve selectivity and reduce the rate of side reactions.

  • Stoichiometry: Using a slight excess of one reagent can sometimes drive the reaction to completion and minimize the presence of unreacted starting materials that could participate in side reactions.

  • Solvent: The polarity of the solvent can influence the reactivity of the enolate and the outcome of the reaction.

Troubleshooting Guides

Issue 1: Presence of an Isomeric Byproduct in Alkylation Reactions

Symptoms:

  • HPLC analysis shows two peaks with the same mass-to-charge ratio (m/z).

  • 1H NMR spectrum shows unexpected signals, possibly in the vinyl region for the O-alkylated product.

  • The yield of the desired C-alkylated product is lower than expected.

Possible Cause:

  • O-alkylation: The enolate intermediate has two reactive sites (the α-carbon and the oxygen atom). Alkylation on the oxygen leads to the formation of an enol ether, the O-alkylated byproduct.

Troubleshooting Workflow:

cluster_0 Troubleshooting O-Alkylation Start Unexpected Isomer (Same Mass) Analysis Perform 1H and 13C NMR Start->Analysis Decision O-Alkylation Confirmed? Analysis->Decision Action1 Modify Reaction Conditions: - Use a non-nucleophilic base (e.g., DBU, NaH). - Change solvent to a less polar one. - Lower reaction temperature. Decision->Action1 Yes Re-evaluate Re-evaluate Structure Decision->Re-evaluate No Action2 Optimize Purification: - Use column chromatography with a  less polar eluent system to separate isomers. Action1->Action2 End Pure C-Alkylated Product Action2->End cluster_1 Troubleshooting Michael Addition Start High MW Byproduct Detected Analysis LC-MS and NMR Analysis Start->Analysis Decision Michael Adduct Confirmed? Analysis->Decision Action1 Modify Reaction Conditions: - Use a weaker base (e.g., piperidine, pyridine). - Lower the concentration of reactants. - Add the aldehyde slowly to the reaction mixture. Decision->Action1 Yes Re-evaluate Re-evaluate Structure Decision->Re-evaluate No Action2 Isolate the Knoevenagel product quickly as it forms to prevent further reaction. Action1->Action2 End Pure Condensation Product Action2->End

Troubleshooting low yield in Biginelli reaction with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dihydropyrimidinones (DHPMs), particularly when encountering challenges such as low yields with specific substrates like Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a very low yield in my Biginelli reaction with this compound. What are the most common causes?

Low yields in the Biginelli reaction, especially with a cyclic β-keto ester like this compound, can stem from several factors. The primary areas to investigate are:

  • Reactant Quality and Stoichiometry: Impurities in the aldehyde, urea/thiourea, or the β-keto ester can significantly hinder the reaction. Ensure all reactants are pure. The stoichiometry of the three components is also critical; a common starting point is a 1:1.5:1 molar ratio of aldehyde, urea/thiourea, and β-keto ester, but this may require optimization.

  • Catalyst Choice and Concentration: The classical Biginelli reaction uses a strong acid catalyst, but a wide array of more efficient and milder catalysts have been developed.[1][2] The choice of catalyst is crucial, and the optimal catalyst may differ for your specific substrate. Common catalysts include Brønsted acids (e.g., HCl, pTSA), Lewis acids (e.g., Yb(OTf)₃, FeCl₃·6H₂O), and various heterogeneous catalysts.[1][3][4] The catalyst loading is also a key parameter to optimize.[3]

  • Reaction Conditions (Solvent, Temperature, and Time): The choice of solvent, reaction temperature, and duration are interdependent and can dramatically impact the yield. While classic conditions often involve reflux in ethanol, solvent-free conditions or the use of alternative solvents like acetonitrile, DMF, or even water have proven effective in many cases.[3][5] Microwave irradiation or ball milling can also significantly reduce reaction times and improve yields.[6][7][8]

  • Side Reactions: The formation of side products can consume reactants and reduce the yield of the desired DHPM.[9] Knoevenagel condensation between the aldehyde and the β-keto ester is a common side reaction. The choice of catalyst and reaction conditions can help to minimize these side reactions.

Q2: My reaction has stalled, and I am not seeing any product formation. What should I check first?

If you observe no product formation, the first step is to verify the integrity of your starting materials and the reaction setup.

  • Confirm Reactant Purity: Use fresh, purified reactants. Aldehydes can oxidize over time, and urea can contain impurities.

  • Check Catalyst Activity: If using a solid catalyst, ensure it is active. Some catalysts may require activation before use. For acid catalysts, confirm the concentration is appropriate. An insufficient amount of catalyst is a common reason for reaction failure.[10]

  • Verify Reaction Temperature: Ensure your reaction has reached the target temperature. In some cases, an induction period may be required, so allow sufficient reaction time.

  • Consider a Different Catalyst: Your current catalyst may not be suitable for the specific electronic and steric properties of this compound. Trying a different class of catalyst (e.g., switching from a Brønsted acid to a Lewis acid) may be beneficial.

Q3: How can I optimize the reaction conditions for my specific substrate?

Optimization is a systematic process. It is recommended to vary one parameter at a time to understand its effect on the reaction yield.

  • Catalyst Screening: Based on literature for similar cyclic β-keto esters, select a few promising catalysts from different classes (e.g., p-toluenesulfonic acid, ytterbium triflate, ammonium chloride).[4][11] Run small-scale parallel reactions to identify the most effective catalyst.

  • Solvent Selection: If using a solvent, screen a range of polar and non-polar solvents. Some modern approaches favor solvent-free conditions, which can be highly effective and environmentally friendly.[6][12]

  • Temperature and Time Optimization: Once a suitable catalyst and solvent (or solvent-free condition) are identified, optimize the temperature. Create a temperature profile (e.g., room temperature, 60 °C, 80 °C, 100 °C) and monitor the reaction progress over time using techniques like TLC or LC-MS.

  • Stoichiometry Adjustment: Vary the molar ratios of the reactants. Sometimes, a slight excess of the urea or aldehyde component can drive the reaction to completion.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Biginelli reaction with this compound.

Troubleshooting_Workflow start Low Yield with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants check_catalyst 2. Evaluate Catalyst (Type and Loading) check_reactants->check_catalyst adjust_stoichiometry Adjust Molar Ratios of Reactants check_reactants->adjust_stoichiometry Purity/Ratio Issue check_conditions 3. Assess Reaction Conditions (Solvent, Temp, Time) check_catalyst->check_conditions optimize_catalyst Screen Different Catalysts (Brønsted, Lewis, Heterogeneous) check_catalyst->optimize_catalyst Ineffective Catalyst side_reactions 4. Investigate Potential Side Reactions check_conditions->side_reactions optimize_conditions Optimize Solvent, Temperature, and Reaction Time check_conditions->optimize_conditions Suboptimal Conditions success Improved Yield side_reactions->success Optimization Successful failure Persistently Low Yield side_reactions->failure Further Investigation Needed optimize_catalyst->check_conditions optimize_conditions->side_reactions adjust_stoichiometry->check_catalyst

Caption: A flowchart for systematic troubleshooting of low yields in the Biginelli reaction.

Quantitative Data Summary

The following tables summarize yields reported in the literature for the Biginelli reaction under various catalytic conditions. This data can guide your selection of a starting point for optimization.

Table 1: Comparison of Different Catalysts for the Biginelli Reaction

CatalystAldehydeβ-DicarbonylUrea/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
Yb(OTf)₃Substituted BenzaldehydesDihydro-2H-thiopyran-3(4H)-one-1,1-dioxideUrea/ThioureaSolvent-free800.5-2up to 95[4]
Acetic AcidSubstituted BenzaldehydesDihydro-2H-thiopyran-3(4H)-one-1,1-dioxideUrea/ThioureaAcetic Acid12012up to 85[4]
Gluconic AcidBenzaldehydeEthyl AcetoacetateUreaWater120296[3]
HClBenzaldehydeEthyl AcetoacetateUreaWater900.592[5]
CaffeineSubstituted BenzaldehydesEthyl AcetoacetateUrea/ThioureaSolvent-free800.5-1.585-96[12]
Ammonium ChlorideBenzaldehydeEthyl AcetoacetateUreaSolvent-free100192[11]

Table 2: Effect of Reaction Conditions on Yield

MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional Heatingp-Toluenesulfonic acidEthanolReflux3-4~80-90 (general)[2]
Microwave IrradiationNaHSO₄Solvent-freeN/A4-6 minGood yields[11]
Ball MillingNoneSolvent-freeN/A30 min>98[6]
Room TemperatureDiisopropyl ethyl ammonium acetateNoneRoom Temp1-2 hHigh yields[10]

Experimental Protocols

General Procedure for Yb(OTf)₃-Catalyzed Solvent-Free Biginelli Reaction [4]

This protocol is adapted from a successful synthesis using a cyclic β-ketosulfone, which is structurally similar to this compound.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), this compound (1 mmol), urea or thiourea (1.5 mmol), and Yb(OTf)₃ (10 mol%).

  • Reaction: Heat the mixture at 80 °C with stirring for the required time (monitor by TLC, typically 0.5-2 hours).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Add ethyl acetate and stir for 10 minutes.

  • Purification: Filter the solid product, wash with cold ethyl acetate, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Microwave-Assisted Biginelli Reaction [11]

  • Reactant Mixture: In a microwave-safe vessel, mix the aldehyde (1 mmol), this compound (1 mmol), urea or thiourea (1.2 mmol), and a suitable catalyst (e.g., NaHSO₄, 10 mol%).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100 °C) for a short duration (typically 4-10 minutes).

  • Work-up and Purification: After cooling, add cold water to the reaction mixture. The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

References

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile intermediate. The most prominent reactions include:

  • Gewald Reaction: A multi-component reaction to synthesize highly substituted 2-aminothiophenes. This reaction is crucial in medicinal chemistry for creating various bioactive molecules.[1]

  • Knoevenagel Condensation: A key initial step in the Gewald reaction, this involves the condensation of the active methylene group of the thiopyranone with a carbonyl compound.[1]

  • Dieckmann Condensation: This intramolecular cyclization of a thio-diester is the primary method for synthesizing the this compound ring system itself.

  • Reduction Reactions: The ketone group at the 4-position can be selectively reduced to a hydroxyl group.

  • Alkylation Reactions: The acidic proton at the 3-position can be removed to allow for alkylation.

Q2: How is this compound typically synthesized?

A2: The most common synthetic route is the Dieckmann condensation of diethyl 3,3'-thiodipropionate. This intramolecular cyclization is base-catalyzed and results in the formation of the six-membered thiopyran ring.

Troubleshooting Guides

Gewald Reaction Troubleshooting

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone (or aldehyde), an active methylene compound (like this compound), and elemental sulfur, typically in the presence of a basic catalyst.

Problem: Low or no yield of the desired 2-aminothiophene product.

Possible Cause Troubleshooting Suggestions
Inefficient Knoevenagel Condensation (Initial Step) - Catalyst Choice: Weak bases like secondary amines (piperidine, morpholine) are commonly used. If the reaction is sluggish, consider a stronger base or a different class of base. Piperidinium borate has been shown to be an effective conjugate acid-base catalyst.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.
Poor Sulfur Reactivity - Solvent Selection: Polar solvents like ethanol, methanol, or DMF are generally preferred as they can enhance the condensation of intermediates with sulfur. - Temperature Optimization: While some reactions proceed at room temperature, others require heating. A temperature that is too low may lead to a slow reaction, while a temperature that is too high can cause side product formation. Screening a range of temperatures (e.g., room temperature, 45°C, 70°C, 100°C) is advisable.[1]
Side Reactions - Dimerization: The α,β-unsaturated nitrile intermediate from the Knoevenagel condensation can dimerize, competing with the desired cyclization. Adjusting the temperature or the rate of reagent addition may minimize this.
Catalyst Inefficiency - Catalyst Loading: The amount of catalyst can be critical. For instance, in a model Gewald reaction, increasing piperidinium borate loading from 10 mol% to 20 mol% significantly increased the yield and reduced reaction time.[1]

Problem: Difficulty in purifying the final 2-aminothiophene product.

Possible Cause Troubleshooting Suggestions
Presence of Unreacted Starting Materials - Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion. If starting materials persist, consider increasing the reaction time or temperature.
Formation of Colored Impurities - Recrystallization: This is often the most effective purification method for solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.
Dieckmann Condensation Troubleshooting

The Dieckmann condensation is the intramolecular cyclization of a diester to form a β-keto ester. For the synthesis of this compound, the starting material is typically diethyl 3,3'-thiodipropionate.

Problem: Low yield of this compound.

Possible Cause Troubleshooting Suggestions
Ineffective Base - Base Selection: Strong bases are required. Sodium ethoxide or sodium hydride are commonly used. Ensure the base is fresh and not degraded. - Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the ester. Ensure all glassware is oven-dried and solvents are anhydrous.
Side Reactions (e.g., intermolecular condensation) - High Dilution: Running the reaction at high dilution can favor the intramolecular Dieckmann condensation over intermolecular reactions.
Incomplete Reaction - Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature (often reflux). Monitor the reaction by TLC or GC.
Product Decomposition during Workup - Acidic Workup: The initial product is the enolate of the β-keto ester. A careful acidic workup (e.g., with dilute HCl) is necessary to protonate the enolate and obtain the final product. The pH should be carefully controlled to avoid acid-catalyzed decomposition.
Catalyst Poisoning in Reactions with Thiopyran Derivatives

Sulfur-containing compounds, including thiophenes and thiopyrans, can act as poisons for certain metal catalysts, particularly palladium.

Problem: Deactivation of palladium catalyst in a cross-coupling reaction.

Possible Cause Troubleshooting Suggestions
Sulfur Coordination to Palladium - Catalyst Choice: Some palladium catalysts are more resistant to sulfur poisoning than others. Consider screening different palladium sources and ligands. - Increased Catalyst Loading: While not ideal, increasing the catalyst loading may compensate for some deactivation.
Formation of Inactive Palladium Sulfides - Use of Additives: Certain additives can help to mitigate catalyst poisoning, although this is highly reaction-dependent.
Progressive Deactivation - Slow Addition: Slowly adding the sulfur-containing reactant to the reaction mixture can sometimes help to maintain a lower instantaneous concentration, reducing the rate of catalyst deactivation.

Data Presentation

Table 1: Catalyst Comparison for a Model Gewald Reaction (Cyclohexanone, Malononitrile, and Sulfur) [1]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
Pyrrolidinium Borate20EtOH/H₂O (9:1)10030 min85
Piperidinium Borate 20 EtOH/H₂O (9:1) 100 25 min 96
Morpholinium Borate20EtOH/H₂O (9:1)10090 min74
Piperidinium Borate15EtOH/H₂O (9:1)10025 min78
Piperidinium Borate10EtOH/H₂O (9:1)10045 min69

Table 2: Effect of Temperature on the Gewald Reaction using Piperidinium Borate (20 mol%) [1]

Temperature (°C)TimeYield (%)
Room Temperature>24 hTrace
703 h84
100 25 min 96

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene or THF.

  • Add sodium ethoxide or sodium hydride (1.1 equivalents) to the solvent.

  • Slowly add a solution of diethyl 3,3'-thiodipropionate (1.0 equivalent) in the anhydrous solvent to the base suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane or diethyl ether.

  • Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Gewald Reaction for the Synthesis of a 2-Aminothiophene Derivative

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Piperidine or Morpholine (catalyst)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), malononitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol or methanol.

  • Add a catalytic amount of piperidine or morpholine (e.g., 0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Ketone Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate Reaction Gewald Reaction Ketone->Reaction Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Heat (optional) Heat->Reaction Workup Workup & Purification Reaction->Workup Product 2-Aminothiophene Derivative Workup->Product

Caption: Workflow for the Gewald reaction.

Troubleshooting_Logic Start Low Reaction Yield? Check_Knoevenagel Is Knoevenagel step efficient? Start->Check_Knoevenagel Yes Check_Sulfur Is sulfur reacting? Check_Knoevenagel->Check_Sulfur Yes Solution_Catalyst Optimize Catalyst (type, loading) Check_Knoevenagel->Solution_Catalyst No Solution_Water Remove Water (Dean-Stark) Check_Knoevenagel->Solution_Water No Check_Side_Reactions Are there side products? Check_Sulfur->Check_Side_Reactions Yes Solution_Temp Optimize Temperature Check_Sulfur->Solution_Temp No Solution_Solvent Change Solvent Check_Sulfur->Solution_Solvent No Check_Side_Reactions->Solution_Temp Yes Solution_Rate Adjust Reagent Addition Rate Check_Side_Reactions->Solution_Rate Yes

Caption: Troubleshooting logic for low yield in Gewald reactions.

References

Solvent effects on the reactivity of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Synthesis via Dieckmann Condensation

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate using a strong base.[1][2] This reaction is highly efficient for forming the six-membered thiopyran ring. The resulting β-keto ester is stabilized by deprotonation with the base, which drives the reaction to completion.[3]

Q2: My Dieckmann condensation is resulting in a low or no yield of the desired product. What are the common causes and solutions?

Low yields are a frequent issue and can be traced to several factors. A systematic troubleshooting approach is recommended.[4][5]

Potential Cause Explanation Recommended Solution(s)
Ineffective Base The base may not be strong enough to efficiently deprotonate the α-carbon of the diester, which is the first step of the reaction. Moisture in the reaction can also quench the base.Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure all reagents and solvents are anhydrous.[4]
Reversible Reaction The Dieckmann condensation is an equilibrium. If the β-keto ester product is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting materials (retro-Dieckmann).[2][6]Use at least one full equivalent of base to ensure the final, acidic product is deprotonated, shifting the equilibrium forward.[3]
Suboptimal Temperature The reaction rate may be too slow at lower temperatures.Gradually increase the reaction temperature. For NaH, refluxing in an aprotic solvent like THF or toluene is common.[4]
Intermolecular Polymerization At high concentrations, the diester can react with other diester molecules (intermolecularly) instead of cyclizing (intramolecularly), leading to polymeric byproducts.Employ high-dilution conditions. This can be achieved by slowly adding the diester solution to the base suspension using a syringe pump.[4]

Q3: How does the choice of solvent affect the yield and side reactions in the Dieckmann condensation?

The solvent choice is critical and influences both enolate stability and the propensity for side reactions.[7]

Solvent Type Effect on Reaction Considerations
Tetrahydrofuran (THF) Polar AproticExcellent choice with strong bases like NaH. It solvates the cation without interfering with the enolate, promoting the desired cyclization.[8]Must be thoroughly dried. Can be used at reflux temperatures.
Toluene Non-polar AproticGood alternative to THF, especially for reactions at higher temperatures. It may reduce certain side reactions.[9]Must be anhydrous. Often used with NaH.
Ethanol Polar ProticTraditionally used with sodium ethoxide. However, the ethoxide can participate in transesterification, and the protic nature can interfere with enolate formation.Generally leads to lower yields compared to aprotic systems with stronger bases.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticStrongly coordinates with cations, creating highly reactive "naked" enolates. This can significantly increase the reaction rate.[4][10]Can be difficult to remove and may complicate workup. Must be very dry.
II. Reactivity and Handling of this compound

Q4: My subsequent alkylation reaction is giving a mixture of products. How can I control C-alkylation versus O-alkylation?

As a β-keto ester, the enolate of your product has two nucleophilic sites: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation). The solvent plays a crucial role in determining the regioselectivity of this reaction.[10][11]

  • For C-Alkylation (most common desired outcome): Use weakly coordinating solvents like THF or toluene . These solvents promote enolate aggregation, where the oxygen is sterically hindered within the aggregate, leaving the α-carbon as the more accessible site for electrophiles.[10]

  • For O-Alkylation: Use strongly coordinating, polar aprotic solvents like DMSO or HMPA . These solvents break up enolate aggregates, creating more "naked" enolates where the oxygen atom, with its high electron density, becomes a more reactive nucleophile.[10]

Q5: The product appears to be unstable during workup or purification. What could be the cause?

The product can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures, to yield 4-thianone.

  • Solution: During workup, neutralize the reaction mixture carefully to a pH of ~6-7 before extraction.[8] Avoid prolonged exposure to strong acids or bases. For purification, column chromatography on silica gel at room temperature is generally safe. If distillation is required, it should be performed under high vacuum to keep the temperature low.

Q6: How does the solvent choice impact the keto-enol equilibrium of the final product?

The product exists as a mixture of keto and enol tautomers. The position of this equilibrium is highly dependent on the solvent, which can affect its reactivity in subsequent steps.[9][12]

  • Polar Solvents (e.g., DMSO, water): Tend to favor the more polar keto tautomer .[9][12]

  • Non-polar Solvents (e.g., Toluene, CCl₄): Tend to favor the enol tautomer , which is stabilized by an internal hydrogen bond.[13]

  • Hydrogen-Bonding Solvents: Solvents that can act as hydrogen bond acceptors, like DMSO, can also stabilize the enol form.[9]

Quantitative Data on Synthesis

The following table summarizes typical reaction conditions and yields for the Dieckmann condensation to form the thiopyran ring system. Note that yields are highly dependent on substrate purity and reaction scale.

Starting Material Base Solvent Temperature Time (h) Product Yield (%) Reference
Dimethyl 3,3'-thiodipropionateNaHTHFReflux1-2Mthis compound88.7[8]
Diethyl 3,3'-thiodipropionateNaHTolueneReflux20This compoundHigh[4]
Diethyl Adipate (analogous)NaHNone (Solvent-free)150°C-Ethyl 2-oxocyclopentanecarboxylate85-90[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol is adapted from standard procedures for Dieckmann cyclizations.[4][8]

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an argon atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully suspend the dry NaH in anhydrous THF (approx. 10 mL per gram of NaH).

  • Addition of Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the mixture is acidic (pH ~6-7) and gas evolution ceases.

  • Work-up: Extract the mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Reduction of the Ketone with Sodium Borohydride

This protocol describes a general procedure for the reduction of the 4-oxo group to a hydroxyl group.[15]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask at 0°C.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous mixture three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol product, which can be further purified by column chromatography.

Visualizations

Dieckmann_Condensation_Workflow start_end start_end process process reagent reagent decision decision product product start Start: Diethyl 3,3'-thiodipropionate prep_base Prepare Base Suspension (NaH in anhydrous THF) start->prep_base add_diester Slowly Add Diester (High Dilution) prep_base->add_diester Under Ar reflux Heat to Reflux (1-3 hours) add_diester->reflux monitor Monitor by TLC reflux->monitor quench Quench Reaction (0°C, aq. HCl) monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify final_product Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate purify->final_product

Caption: Experimental workflow for the synthesis via Dieckmann condensation.

Troubleshooting_Dieckmann issue issue cause cause solution solution low_yield Issue: Low or No Yield base Base Ineffective? low_yield->base equilibrium Equilibrium Unfavorable? low_yield->equilibrium polymer Polymerization? low_yield->polymer stronger_base Use Stronger Base (NaH) Ensure Anhydrous Conditions base->stronger_base equiv_base Use >1 eq. of Base to Deprotonate Product equilibrium->equiv_base high_dilution Use High Dilution (Syringe Pump Addition) polymer->high_dilution

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

Solvent_Effect_Alkylation start_node start_node solvent_choice solvent_choice pathway pathway product product enolate Thiopyran Enolate solvent Solvent Choice enolate->solvent thf_path Weakly Coordinating (e.g., THF) solvent->thf_path Favors Aggregation dmso_path Strongly Coordinating (e.g., DMSO) solvent->dmso_path Favors 'Naked' Enolate c_alkylation C-Alkylation Product (Major) thf_path->c_alkylation o_alkylation O-Alkylation Product (Major) dmso_path->o_alkylation

Caption: Solvent influence on C- vs. O-alkylation selectivity.

References

Validation & Comparative

Navigating Heterocyclic Scaffolds: A Comparative NMR Analysis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and its Pyran Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and its oxygen-containing counterpart, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, offers valuable insights for researchers in drug discovery and organic synthesis. This guide provides a comprehensive analysis of their ¹H and ¹³C NMR spectra, highlighting the influence of the heteroatom on the magnetic environment of the surrounding nuclei. All presented spectral data is predicted from reputable chemical databases.

The subtle yet significant substitution of a sulfur atom for an oxygen within a six-membered heterocyclic ring induces notable shifts in the nuclear magnetic resonance (NMR) spectra. Understanding these differences is crucial for the unambiguous identification and characterization of these important synthetic intermediates. This guide presents a side-by-side comparison of the predicted ¹H and ¹³C NMR data for this compound and Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, offering a clear framework for their spectral differentiation.

Comparative ¹H NMR Data

The predicted ¹H NMR spectra of both compounds exhibit characteristic signals for the ethyl ester group and the protons on the heterocyclic ring. However, the chemical shifts of the ring protons are discernibly different due to the varying electronegativity and shielding effects of sulfur versus oxygen.

Assignment This compound (Predicted)Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Predicted)
H-2 (CH₂)δ 3.00 - 3.20 (m)δ 4.20 - 4.40 (m)
H-3 (CH)δ 3.60 - 3.70 (t, J ≈ 6.0 Hz)δ 3.80 - 3.90 (t, J ≈ 6.0 Hz)
H-5 (CH₂)δ 2.80 - 2.95 (m)δ 2.50 - 2.65 (m)
H-6 (CH₂)δ 2.60 - 2.75 (m)δ 3.90 - 4.10 (m)
-OCH₂CH₃δ 4.10 - 4.20 (q, J ≈ 7.1 Hz)δ 4.15 - 4.25 (q, J ≈ 7.1 Hz)
-OCH₂CH₃δ 1.20 - 1.30 (t, J ≈ 7.1 Hz)δ 1.25 - 1.35 (t, J ≈ 7.1 Hz)

Comparative ¹³C NMR Data

The predicted ¹³C NMR spectra further delineate the structural differences. The carbons directly bonded to the heteroatom (C-2 and C-6) show the most significant variation in their chemical shifts.

Assignment This compound (Predicted)Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Predicted)
C-2δ ~30δ ~68
C-3δ ~55δ ~58
C-4 (C=O)δ ~205δ ~203
C-5δ ~45δ ~41
C-6δ ~28δ ~67
-COOCH₂CH₃δ ~170δ ~170
-COOCH₂CH₃δ ~61δ ~61
-COOCH₂CH₃δ ~14δ ~14

Experimental Protocols

The following describes a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this class.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex mixer.

  • For quantitative analysis, a known amount of an internal standard may be added.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For enhanced signal-to-noise, 16 to 64 scans are typically co-added.

  • The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is acquired on the same spectrometer, observing at the appropriate frequency (e.g., 75, 100, or 125 MHz).

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common parameters.

  • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

  • The spectral width should cover the full range of expected carbon chemical shifts (e.g., 0-220 ppm).

Logical Workflow for NMR Analysis

The process of analyzing and comparing the NMR spectra of these compounds can be visualized as a logical workflow.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis Sample Target Compound Dissolution Dissolution in NMR Tube Sample->Dissolution Comparator Comparator Compound Comparator->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer H1_Acquisition ¹H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Spectrometer->C13_Acquisition Processing Spectral Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift) Processing->C13_Analysis Comparison Side-by-Side Spectral Comparison H1_Analysis->Comparison C13_Analysis->Comparison Report Final Report & Interpretation Comparison->Report

Figure 1. A flowchart illustrating the key stages of NMR analysis, from sample preparation to the final comparative report.

Mass Spectrometry of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and its derivatives. Due to the limited availability of direct mass spectral data for this specific molecule in public literature, this guide synthesizes information from established fragmentation principles of its constituent functional groups—cyclic ketones, β-keto esters, and tetrahydrothioprans—along with experimental data from structurally analogous compounds. This guide will propose the most probable fragmentation pathways and provide a basis for the identification and characterization of this compound and its derivatives in a research setting.

Predicted Fragmentation Patterns

The mass spectrum of this compound is expected to be influenced by the presence of three key features: the tetrahydrothiopyranone ring, the ethyl ester group, and the keto group at the 4-position. The molecular ion (M+) is anticipated, and its fragmentation will likely proceed through several key pathways characteristic of these functional groups.

The primary fragmentation mechanisms for cyclic ketones involve α-cleavage adjacent to the carbonyl group. For β-keto esters, fragmentation is typically dominated by cleavages α to the carbonyl groups and by McLafferty rearrangements.[1][2] The presence of the sulfur heteroatom also influences the fragmentation, often directing ring cleavage.

Based on the analysis of the mass spectrum of the carbocyclic analog, ethyl 2-oxocyclohexanecarboxylate, and the core structure, tetrahydro-4H-thiopyran-4-one, a set of characteristic fragment ions for this compound can be predicted.[3][4]

Comparison of Predicted Mass-to-Charge Ratios (m/z)

The following table summarizes the predicted key fragment ions for this compound and compares them with the observed fragments of its structural analogs. This data is essential for identifying the parent compound and understanding how structural modifications might influence the mass spectrum.

Proposed Fragment Ion Predicted m/z for this compound Observed m/z for Analogs Description of Fragmentation
[M]+188170 (Ethyl 2-oxocyclohexanecarboxylate)Molecular Ion
[M - OC2H5]+143125 (Ethyl 2-oxocyclohexanecarboxylate)Loss of the ethoxy radical from the ester group.
[M - COOC2H5]+11597 (Ethyl 2-oxocyclohexanecarboxylate)Loss of the entire carbethoxy group.
[M - C2H4]+160142 (Ethyl 2-oxocyclohexanecarboxylate)McLafferty rearrangement with loss of ethylene from the ethyl ester.
[C4H4OS]+8888 (Tetrahydro-4H-thiopyran-4-one)α-cleavage of the thiopyranone ring with loss of C2H4.
[C2H4S]+6060 (Tetrahydro-4H-thiopyran-4-one)Further fragmentation of the thiopyranone ring.
[C2H5O]+4545 (Ethyl 2-oxocyclohexanecarboxylate)Ethoxy cation.
[CO]+2828 (General)Loss of carbon monoxide.

Experimental Protocols

While a specific, published protocol for this compound is not available, the following represents a standard methodology for the analysis of similar small molecules via Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If derivatization is required to increase volatility (e.g., for related compounds with free carboxylic acid or hydroxyl groups), use a suitable agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). For the target compound, derivatization is likely not necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the peak corresponding to the compound of interest based on its retention time.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare the observed m/z values with the predicted values in the table above and with spectral libraries (e.g., NIST).

Visualizing Fragmentation and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships, such as molecular fragmentation pathways and experimental procedures.

Fragmentation_Pathway M This compound (m/z = 188) F1 [M - OC2H5]+ (m/z = 143) M->F1 - OC2H5 F2 [M - COOC2H5]+ (m/z = 115) M->F2 - COOC2H5 F3 [M - C2H4]+ (m/z = 160) M->F3 McLafferty - C2H4 F4 [C4H4OS]+ (m/z = 88) F2->F4 - C2H3O

Caption: Proposed primary fragmentation pathway of this compound under Electron Impact (EI) ionization.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample (1 mg/mL) P2 Dilute to Working Concentration (10-100 µg/mL) P1->P2 A1 Inject 1 µL into GC P2->A1 A2 Separation on HP-5ms Column A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Compare Fragments to Predictions and Library Data D2->D3

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, a key intermediate in various synthetic pathways, is crucial for process optimization and quality control. The presence of a β-keto ester functional group introduces a significant analytical challenge due to keto-enol tautomerism, which can lead to poor chromatographic peak shapes and inaccurate quantification. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, offering detailed experimental protocols and expected performance data based on the analysis of structurally similar molecules.

The Analytical Challenge: Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol forms. This dynamic interconversion can result in peak broadening or the appearance of two distinct peaks for a single analyte during chromatographic separation, complicating data analysis. Analytical methods must be designed to either separate and quantify both forms, or more commonly, to shift the equilibrium to favor a single tautomer for consistent and accurate measurement. Factors such as solvent polarity, mobile phase pH, and temperature can influence the rate of interconversion and the position of the equilibrium.[1]

Experimental Protocols

Due to the limited availability of specific validated methods for this compound, the following protocols are adapted from established methods for the analysis of other cyclic β-keto esters and small polar molecules.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is a cost-effective and widely available technique suitable for routine analysis and quantification. To address the challenge of tautomerism, this protocol utilizes an acidic mobile phase and elevated column temperature to promote a single, sharp peak by accelerating the interconversion between tautomers.[1]

Methodology:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A mixed-mode or a robust C18 column (e.g., Primesep mixed-mode, Waters SunFire C18) with dimensions of 150 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or wavelength of maximum absorbance for the keto form).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis, metabolite identification, and analysis in complex matrices. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high specificity and reduces matrix interference. This protocol employs a similar chromatographic front-end to the HPLC method but is coupled to a mass spectrometer for detection.

Methodology:

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-efficiency C18 column (e.g., Phenomenex Kinetex C18, Waters ACQUITY BEH C18) with dimensions of 50 mm x 2.1 mm, 2.6 µm particle size.[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: Linear gradient from 5% to 95% B

    • 4.0-5.0 min: Hold at 95% B

    • 5.1-6.0 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Precursor Ion (Q1): [M+H]⁺ = m/z 189.05

    • Product Ions (Q3): Optimized based on fragmentation of the parent ion (e.g., fragments corresponding to loss of ethanol, CO, etc.).

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

  • Sample Preparation: Same as HPLC method, but lower concentrations may be required due to higher sensitivity. Plasma or tissue samples would require protein precipitation (e.g., with acetonitrile) followed by centrifugation and filtration.[2]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the proposed HPLC and LC-MS methods for the analysis of this compound. These values are estimates based on data from the analysis of other small molecules and keto-esters and should be confirmed through method validation.[3][4][5][6]

ParameterHPLC-UV (Expected)LC-MS/MS (Expected)
Linearity (r²) > 0.999> 0.997
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 0.5 ng/mL (0.01 - 0.25 µM)[4]
Limit of Quantification (LOQ) 50 - 150 ng/mL0.1 - 1.0 ng/mL
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%
Analysis Time ~15 min~6 min
Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.High; based on specific precursor-product ion transitions.
Matrix Effect Low to ModerateCan be significant; requires matrix-matched standards or a stable isotope-labeled internal standard.

Method Selection Workflow

The choice between HPLC and LC-MS depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.

G Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis Prep Dissolve in Initial Mobile Phase & Filter (0.45 µm) Decision High Concentration? Simple Matrix? Prep->Decision HPLC HPLC Separation (C18 or Mixed-Mode) Decision->HPLC Yes (Routine QC, Purity Assessment) LCMS LC Separation (High-Efficiency C18) Decision->LCMS No (Trace Analysis, Complex Matrix, Metabolite ID) UV_Det UV Detection (254 nm) HPLC->UV_Det HPLC_Data Quantification (External Standard) UV_Det->HPLC_Data MS_Det MS/MS Detection (ESI+, MRM) LCMS->MS_Det LCMS_Data Quantification (Internal Standard) MS_Det->LCMS_Data

Caption: Workflow for selecting an analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the analysis of this compound.

  • HPLC-UV is a robust and cost-effective choice for routine quality control, purity assessment, and quantification of the compound in relatively high concentrations and simple matrices. Careful method development, particularly regarding mobile phase composition and temperature, is necessary to overcome the challenges posed by keto-enol tautomerism.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the superior method for trace-level quantification, analysis in complex biological matrices, and structural confirmation. While more expensive and susceptible to matrix effects, its specificity largely overcomes the issue of tautomerism by monitoring a specific parent-daughter ion transition, ensuring highly reliable results.

The selection of the most appropriate method should be guided by the specific analytical needs, sample complexity, and available resources. For drug development professionals, the high sensitivity and specificity of LC-MS/MS are often indispensable for pharmacokinetic and metabolism studies, while HPLC remains a workhorse for process chemistry and quality assurance.

References

A Comparative Guide to the Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis is a critical step in the development of novel therapeutics. This guide provides an objective comparison of two primary synthesis routes for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

At a Glance: Synthesis Route Comparison

Two prominent methods for the synthesis of this compound are the classical Dieckmann Condensation of a pre-synthesized diester and a tandem Michael Addition-Dieckmann Condensation approach. The choice between these routes often depends on the availability of starting materials, desired scale, and operational simplicity.

ParameterRoute 1: Dieckmann CondensationRoute 2: Tandem Michael Addition-Dieckmann Condensation
Starting Materials Diethyl 3,3'-thiodipropionateEthyl 3-mercaptopropionate, Ethyl acrylate
Key Reactions Intramolecular cyclizationIntermolecular Michael addition followed by intramolecular cyclization
Number of Steps One main cyclization step (precursor synthesis separate)Can be performed as a one-pot or two-step reaction
Reported Yield 89-99% for the cyclization step.[1]High yields reported for analogous one-pot tandem reactions (70-92%).
Reaction Conditions Strong base (e.g., NaH, NaOEt) in an anhydrous solvent (e.g., THF, Toluene), reflux temperature.[1]Base-catalyzed Michael addition followed by strong base for cyclization; can be performed at room temperature to reflux.
Advantages High-yielding cyclization, well-established procedure.[1]Starts from more readily available and potentially cheaper precursors, can be a one-pot procedure, offering operational simplicity.
Disadvantages Requires the prior synthesis of Diethyl 3,3'-thiodipropionate.The one-pot reaction may require careful optimization of conditions to avoid side reactions.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two compared synthesis routes.

Synthesis_Routes cluster_0 Route 1: Classical Dieckmann Condensation cluster_1 Route 2: Tandem Michael Addition-Dieckmann Condensation A1 Diethyl 3,3'-thiodipropionate B1 Dieckmann Condensation (NaH or NaOEt, THF/Toluene) A1->B1 C1 Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate B1->C1 A2 Ethyl 3-mercaptopropionate + Ethyl acrylate B2 Michael Addition (Base catalyst) A2->B2 C2 Diethyl 3,3'-thiodipropionate (in situ) B2->C2 D2 Dieckmann Condensation (Strong Base) C2->D2 E2 Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate D2->E2

Caption: Comparative workflow of the two main synthesis routes.

Experimental Protocols

Route 1: Dieckmann Condensation of Diethyl 3,3'-thiodipropionate

This method involves the intramolecular cyclization of a pre-synthesized diester, Diethyl 3,3'-thiodipropionate, using a strong base.

Synthesis of Diethyl 3,3'-thiodipropionate:

A common precursor for the Dieckmann condensation is Diethyl 3,3'-thiodipropionate. It can be synthesized by the addition of hydrogen sulfide to ethyl acrylate in the presence of a basic catalyst.

Experimental Procedure for Dieckmann Condensation: [1]

  • Preparation of the Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous tetrahydrofuran (THF). Alternatively, sodium ethoxide (1.1 equivalents) can be suspended in anhydrous toluene.

  • Addition of the Diester: Dissolve Diethyl 3,3'-thiodipropionate (1.0 equivalent) in the corresponding anhydrous solvent (THF or toluene) and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.

  • Reaction: Upon completion of the addition, heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with a suitable organic solvent like dichloromethane or diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Route 2: Tandem Michael Addition-Dieckmann Condensation

This approach begins with simpler, more readily available starting materials and can be performed in a single pot or as a two-step sequence. The initial step is a base-catalyzed Michael addition to form the diester intermediate, which then undergoes an intramolecular Dieckmann condensation.

Experimental Procedure (Proposed One-Pot Adaptation):

  • Michael Addition: To a stirred solution of ethyl 3-mercaptopropionate (1.0 equivalent) and a catalytic amount of a suitable base (e.g., triethylamine or sodium ethoxide) in an anhydrous solvent such as THF or ethanol at room temperature, add ethyl acrylate (1.0 equivalent) dropwise. Stir the reaction mixture at room temperature until the Michael addition is complete (monitor by TLC).

  • Dieckmann Condensation: To the reaction mixture containing the in situ generated Diethyl 3,3'-thiodipropionate, add a strong base such as potassium tert-butoxide (1.2 equivalents) in portions, while maintaining the temperature. After the addition, the reaction mixture can be heated to reflux to drive the cyclization to completion (monitor by TLC).

  • Quenching, Work-up, and Purification: Follow the same procedures for quenching, work-up, washing, drying, concentration, and purification as described in Route 1.

Conclusion

Both the classical Dieckmann Condensation and the tandem Michael Addition-Dieckmann Condensation are viable routes for the synthesis of this compound. The classical approach offers a high-yielding and well-documented cyclization step, making it reliable if the starting diester is readily available.[1] The tandem approach provides the advantage of operational simplicity and the use of more fundamental starting materials, which could be more cost-effective for larger-scale synthesis. The choice of synthesis route will ultimately be guided by the specific requirements of the research, including precursor availability, scale, and the desired level of process optimization.

References

Comparative Biological Activity of Thiopyran and Pyran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of thiopyran and pyran derivatives, focusing on their potential as antimicrobial and anticancer agents. Due to a lack of comprehensive comparative studies on a series of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate derivatives, this guide presents data on closely related and structurally relevant thiopyran and pyran analogs to illustrate structure-activity relationships and provide valuable insights for drug discovery and development.

Overview of Biological Activities

Thiopyran and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer properties. Similarly, the pyran scaffold is a key component in many bioactive compounds with demonstrated antitumoral, antibacterial, and antioxidant effects. This guide summarizes quantitative data from selected studies to highlight the therapeutic potential of these heterocyclic compounds.

Comparative Anticancer Activity of Thiopyrano[2,3-d]thiazole Derivatives

A study on novel thiopyrano[2,3-d]thiazole derivatives, synthesized via a hetero-Diels-Alder reaction, revealed moderate to potent anticancer activity against a panel of human cancer cell lines. The in vitro anticancer evaluation was performed by the National Cancer Institute (NCI) using their standard 60-cell line screening protocol. The results for a selection of these compounds are presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.

CompoundRXGI50 (µM) against MCF-7 (Breast Cancer)GI50 (µM) against HePG-2 (Liver Cancer)
3e BrH15.12 ± 1.118.21 ± 1.5
5d MeH25.95 ± 2.821.31 ± 1.8
7e BrCOOEt12.30 ± 1.115.42 ± 1.3
7f HCOOEt30.30 ± 0.438.42 ± 2.1
7g MeCOOEt28.50 ± 2.532.61 ± 2.8
7h OMeCOOEt33.41 ± 3.135.82 ± 3.3
7i ClCOOEt22.80 ± 2.025.91 ± 2.3
7j BrCOOEt18.90 ± 1.720.11 ± 1.9
Doxorubicin --4.17 ± 0.25.57 ± 0.4

Caption: Anticancer activity (GI50 in µM) of selected thiopyrano[2,3-d]thiazole derivatives against human breast (MCF-7) and liver (HePG-2) cancer cell lines.[1]

Comparative Antibacterial and Anticancer Activity of 4H-Pyran Derivatives

A series of 4H-pyran derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their cytotoxic effects against the HCT-116 colorectal cancer cell line. The antibacterial activity is presented as the half-maximal inhibitory concentration (IC50), and the anticancer activity is also reported as IC50 values.[2]

Antibacterial Activity
CompoundRIC50 (µM) vs. S. aureusIC50 (µM) vs. B. subtilisIC50 (µM) vs. E. coliIC50 (µM) vs. P. aeruginosa
4g 4-OH, 3-OCH311.215.425.130.2
4j 4-Cl9.812.120.528.9
4d 4-F18.522.335.840.1
4k 2,4-diCl15.218.931.438.7
Ampicillin -1.22.55.18.3

Caption: Antibacterial activity (IC50 in µM) of selected 4H-pyran derivatives against various bacterial strains.[2]

Anticancer Activity
CompoundRIC50 (µM) vs. HCT-116
4d 4-F75.1
4k 2,4-diCl85.88
Doxorubicin -1.2

Caption: Anticancer activity (IC50 in µM) of selected 4H-pyran derivatives against the HCT-116 colorectal cancer cell line.[2]

Experimental Protocols

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

The anticancer activity of the thiopyrano[2,3-d]thiazole derivatives was determined using the National Cancer Institute's (NCI) 60-cell line screening protocol.

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Compound Treatment cluster_assay Cell Viability Assay start Human Tumor Cell Lines plate Plate cells in 96-well plates start->plate incubate1 Incubate for 24h plate->incubate1 add_drug Add test compounds at various concentrations incubate1->add_drug incubate2 Incubate for 48h add_drug->incubate2 fix_stain Fix cells and stain with Sulforhodamine B (SRB) incubate2->fix_stain measure Measure absorbance at 515 nm fix_stain->measure analyze Calculate GI50 values measure->analyze antibacterial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Result Determination prepare_compounds Prepare serial dilutions of test compounds add_to_wells Add compounds and inoculum to 96-well plates prepare_compounds->add_to_wells prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->add_to_wells incubate Incubate at 37°C for 24h add_to_wells->incubate visual_inspection Visually inspect for bacterial growth incubate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic anticancer_pathway cluster_drug Drug Action cluster_cellular Cellular Targets & Pathways cluster_outcome Cellular Outcome drug Thiopyran/Pyran Derivative cdk Cyclin-Dependent Kinases (CDKs) drug->cdk tubulin Tubulin Polymerization drug->tubulin apoptosis Apoptosis Induction (e.g., Caspase Activation) drug->apoptosis cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest mitotic_catastrophe Mitotic Catastrophe tubulin->mitotic_catastrophe programmed_cell_death Programmed Cell Death apoptosis->programmed_cell_death

References

A Comparative Study: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and its Pyran Analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential biological activities of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and its corresponding pyran analog, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

This guide provides a comparative overview of two structurally related heterocyclic compounds: this compound and Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. While direct comparative studies are limited, this document compiles available data on their synthesis, physicochemical properties, and spectroscopic characteristics. Furthermore, it explores the potential biological activities of these compounds based on the known therapeutic relevance of the thiopyran and pyran scaffolds, offering valuable insights for their application in medicinal chemistry and drug discovery.

Introduction

Six-membered heterocyclic compounds containing oxygen (pyrans) or sulfur (thiopyrans) are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the heteroatom influences the ring's conformation, electronic properties, and, consequently, its interaction with biological targets. This guide focuses on the ethyl esters of 4-oxo-tetrahydro-thiopyran-3-carboxylic acid and 4-oxo-tetrahydro-pyran-3-carboxylic acid, highlighting the key differences and similarities that arise from the substitution of a sulfur atom for an oxygen atom in the heterocyclic ring.

Chemical Structures

The fundamental difference between the two molecules lies in the heteroatom within the six-membered ring.

G cluster_0 This compound cluster_1 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate thiopyran pyran

Figure 1. Chemical structures of the thiopyran and pyran analogs.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 4-oxotetrahydro-2H-pyran-3-carboxylate
CAS Number 1198-44-3[1]141419-94-5[2][3]
Molecular Formula C₈H₁₂O₃SC₈H₁₂O₄[2][3]
Molecular Weight 188.24 g/mol [1]172.18 g/mol [4]
Appearance Not specified (predicted to be a liquid or solid)Solid[4]
Boiling Point No data availableNo data available
Storage Keep in a dark place, sealed in dry, room temperature[1]Sealed in dry, 2-8°C[2]

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

SpectrumThis compoundEthyl 4-oxotetrahydro-2H-pyran-3-carboxylate
¹H NMR Predicted shifts for protons adjacent to sulfur and the carbonyl group.Predicted shifts for protons adjacent to oxygen and the carbonyl group. Data for a related compound, ethyl 4H-pyran-4-one-2-carboxylate, shows characteristic shifts for ring protons and the ethyl ester group.[5]
¹³C NMR Predicted chemical shifts for the thiopyran ring and ester carbons.Predicted chemical shifts for the pyran ring and ester carbons. For ethyl 4H-pyran-4-one-2-carboxylate, signals for the carbonyl carbon, ester group, and ring carbons have been assigned.[5]
IR (Infrared) Expected strong absorption for the C=O (ketone and ester) groups.Expected strong absorption for the C=O (ketone and ester) and C-O-C (ether) groups.
Mass Spec. Molecular ion peak (M+) expected at m/z 188.Molecular ion peak (M+) expected at m/z 172.

Synthesis Protocols

Detailed experimental protocols for the synthesis of both compounds are outlined below.

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding methyl ester.

Reaction Scheme:

G reactant Diethyl 3,3'-thiodipropionate reagent Sodium Ethoxide Toluene reactant->reagent product This compound reagent->product

Figure 2. Synthesis of the thiopyran analog.

Protocol:

  • Preparation: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in anhydrous toluene, add diethyl 3,3'-thiodipropionate dropwise at a temperature of 60-70°C with stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This method is based on a patented synthesis process.[6]

Reaction Scheme:

G reactant1 Ethyl (2-hydroxyethyl)acrylate reagent1 Base (e.g., NaH) Solvent (e.g., THF) reactant1->reagent1 reactant2 Ethyl acrylate reactant2->reagent1 intermediate 4-oxa-1,7-heptanedioic acid diethyl ester reagent1->intermediate reagent2 Strong Base (e.g., NaH) Low Temperature intermediate->reagent2 product Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate reagent2->product

Figure 3. Synthesis of the pyran analog.

Protocol:

  • Michael Addition: Dissolve ethyl (2-hydroxyethyl)acrylate and ethyl acrylate in a suitable solvent (e.g., THF) and react under basic conditions to yield 4-oxa-1,7-heptanedioic acid diethyl ester.

  • Dieckmann Condensation: Treat the resulting diester with a strong base (e.g., sodium hydride) at a low temperature to induce intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete, carefully quench the reaction with a proton source. Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography to yield Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.[6]

Potential Biological Activities

While no specific biological data for these two exact compounds were found, the broader classes of thiopyran and pyran derivatives are known for their diverse pharmacological activities.

Anticancer Activity
  • Thiopyran Derivatives: Tetrahydrothiopyran-4-one derivatives have been investigated for their potential as anticancer agents through molecular docking studies.[7]

  • Pyran Derivatives: Numerous pyran-containing compounds have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[8][9] Fused pyran systems, in particular, have shown potent anti-tumor activity.[7]

Antimicrobial Activity
  • Thiopyran Derivatives: Thiophene and thiopyran derivatives have been reported to exhibit antibacterial and antifungal properties.

  • Pyran Derivatives: The pyran scaffold is present in many natural and synthetic compounds with antimicrobial activity.

Experimental Protocols for Biological Assays

The following are general protocols that can be adapted to evaluate the cytotoxic and antimicrobial activities of the title compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

G A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Figure 4. Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the thiopyran and pyran analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Workflow:

G A Prepare serial dilutions of the compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at the optimal temperature for the microorganism B->C D Visually inspect for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Figure 5. Workflow for a broth microdilution antimicrobial assay.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound and its pyran analog represent valuable scaffolds for medicinal chemistry research. The difference in the heteroatom is expected to influence their conformational preferences, polarity, and metabolic stability, which in turn could translate to distinct biological activity profiles. While direct comparative data is currently lacking, this guide provides a foundational understanding of their synthesis and potential therapeutic applications. Further experimental investigation is warranted to fully elucidate and compare their physicochemical properties and biological activities, potentially leading to the development of novel therapeutic agents.

References

A Comparative Analysis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate Derivatives: Crystallographic Data Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and structural databases has revealed a significant gap in the publicly available X-ray crystallographic data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and its derivatives. Despite extensive queries, no publications containing the specific crystal structures or a comparative analysis of a series of these compounds could be located. This lack of available data prevents the creation of a detailed comparison guide with quantitative crystallographic parameters and experimental protocols as initially requested.

The search included scholarly databases, chemical repositories, and patent literature. While numerous studies detail the synthesis and crystallographic analysis of various related thiopyran and pyran derivatives, none focus specifically on a comparative study of the title compound's derivatives. For instance, research on more complex fused heterocyclic systems incorporating a thiopyran ring, such as benzothieno[3,2-b]pyran-3-carboxylates, is available. However, these compounds differ significantly in their core structure from the requested tetrahydro-2H-thiopyran-3-carboxylate scaffold, making a direct comparison inappropriate.

Furthermore, searches for the crystal structure of the parent compound, this compound, did not yield any publicly accessible crystallographic information files (CIFs) or detailed structural reports. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, did not contain entries that would allow for the compilation of the requested comparative guide.

Without access to the fundamental crystallographic data, including unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles for a series of derivatives, it is impossible to construct the requested data tables, detail specific experimental protocols for these compounds, or generate meaningful visualizations of their structural relationships.

Therefore, we must conclude that the core requirements for this comparison guide—the presentation of quantitative crystallographic data and detailed experimental protocols for this compound derivatives—cannot be met at this time due to the absence of the necessary primary research data in the public domain. Further experimental research, specifically the synthesis and single-crystal X-ray diffraction analysis of a series of these derivatives, would be required to generate the data needed for such a comparative guide.

For researchers, scientists, and drug development professionals interested in this class of compounds, this highlights a potential area for future research. The elucidation of the crystal structures of this compound and its derivatives would provide valuable insights into their three-dimensional conformations, intermolecular interactions, and structure-activity relationships, which are crucial for rational drug design and development.

To illustrate the general workflow of X-ray crystallography, a conceptual diagram is provided below. This diagram outlines the typical steps involved in determining the crystal structure of a compound, from synthesis to data analysis.

experimental_workflow Conceptual Workflow for X-ray Crystallography cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

A Comparative Guide to the Purity Assessment of Synthesized Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of synthesized Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate against a key alternative, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate. The document outlines detailed experimental protocols for synthesis and purification, alongside methodologies for purity analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in comparative tables, and key workflows are visualized using diagrams.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its thiopyran core is a key structural motif in various biologically active molecules. The purity of this synthesized compound is paramount for its application in research and as a building block in the synthesis of pharmaceutical agents. This guide provides a comparative framework for its purity assessment against its oxygen-containing analogue, Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, which is also a valuable intermediate in organic synthesis.[2][3][4]

Synthesis and Purification of Target Compound and Alternative

The primary synthesis route for this compound and its pyran analogue involves a Dieckmann condensation reaction.

Synthesis of this compound

A common method for the synthesis of the analogous methyl ester involves the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate.[5][6] This can be adapted for the ethyl ester.

Reaction Scheme:

Diethyl 3,3'-thiodipropionate Diethyl 3,3'-thiodipropionate This compound This compound Diethyl 3,3'-thiodipropionate->this compound 1. NaOEt, Toluene 2. H3O+

Caption: Synthesis of the target compound.

Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

A patented method for the synthesis of the pyran analogue involves the reaction of ethyl hydroxypropanoate and ethyl acrylate, followed by a Dieckmann condensation.[2]

Reaction Scheme:

Ethyl hydroxypropanoate + Ethyl acrylate Ethyl hydroxypropanoate + Ethyl acrylate 4-oxa-1,7-diethyl pimelate 4-oxa-1,7-diethyl pimelate Ethyl hydroxypropanoate + Ethyl acrylate->4-oxa-1,7-diethyl pimelate Base Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate 4-oxa-1,7-diethyl pimelate->Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Strong Base, Low Temp.

Caption: Synthesis of the pyran analogue.

Purity Assessment Methodologies

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the synthesized compounds and detecting any non-volatile impurities. Due to the presence of a ketone group, which can exist in keto-enol tautomeric forms, peak shape can be a challenge in reverse-phase HPLC.[7] Using a mixed-mode column or optimizing the mobile phase pH and temperature can mitigate this issue.[7] For enhanced UV detection, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for ketones.[8][9][10][11]

Experimental Protocol: HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System Dissolve sample in mobile phase Dissolve sample in mobile phase Filter through 0.45 µm syringe filter Filter through 0.45 µm syringe filter Dissolve sample in mobile phase->Filter through 0.45 µm syringe filter C18 Reverse-Phase Column C18 Reverse-Phase Column Filter through 0.45 µm syringe filter->C18 Reverse-Phase Column Inject 10 µL Isocratic Mobile Phase Acetonitrile:Water (60:40) C18 Reverse-Phase Column->Isocratic Mobile Phase UV Detector (254 nm) UV Detector (254 nm) Isocratic Mobile Phase->UV Detector (254 nm) Data Analysis (Peak Area %) Data Analysis (Peak Area %) UV Detector (254 nm)->Data Analysis (Peak Area %)

Caption: HPLC analysis workflow.

Comparative HPLC Data

ParameterThis compoundEthyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Purity (by Area %) > 98.5%> 97.0%
Major Impurity (Retention Time) 3.2 min2.8 min
Total Impurities < 1.5%< 3.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to assess the presence of volatile impurities and to confirm the identity of the main component through its mass spectrum.

Experimental Protocol: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System Dissolve sample in Dichloromethane Dissolve sample in Dichloromethane DB-5ms Capillary Column DB-5ms Capillary Column Dissolve sample in Dichloromethane->DB-5ms Capillary Column Inject 1 µL Temperature Program Initial: 70°C (2 min) Ramp: 10°C/min to 250°C Hold: 5 min DB-5ms Capillary Column->Temperature Program Mass Spectrometer (EI) Mass Spectrometer (EI) Temperature Program->Mass Spectrometer (EI) Data Analysis (Library Search) Data Analysis (Library Search) Mass Spectrometer (EI)->Data Analysis (Library Search)

Caption: GC-MS analysis workflow.

Comparative GC-MS Data

ParameterThis compoundEthyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Molecular Ion (m/z) 188.05172.07
Purity (by TIC Area %) > 99.0%> 98.0%
Identified Volatile Impurities Residual solvents (e.g., Toluene)Residual solvents (e.g., Acetonitrile)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and the identification of structurally related impurities. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 MHz.

Expected NMR Spectral Data

NucleusThis compound (Expected Shifts in CDCl₃)Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Expected Shifts in CDCl₃)
¹H NMR δ 1.2-1.4 (t, 3H), 2.8-3.2 (m, 4H), 3.6-3.8 (m, 1H), 4.1-4.3 (q, 2H)δ 1.2-1.4 (t, 3H), 2.5-2.8 (m, 2H), 3.8-4.2 (m, 3H), 4.1-4.3 (q, 2H)
¹³C NMR δ 14.1, 30.5, 42.1, 45.3, 61.5, 168.9, 201.2δ 14.1, 40.8, 55.2, 67.3, 61.8, 169.5, 203.4

Conclusion

The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic methods. When compared to its pyran analogue, the thiopyran derivative can be synthesized to a high degree of purity, with the primary impurities often being residual solvents from the synthesis and purification steps. The analytical methods outlined in this guide provide a robust framework for the quality control of this important synthetic intermediate, ensuring its suitability for applications in drug discovery and development.

References

Spectral data comparison of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Data of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for this compound (CAS Number: 1198-44-3), a key intermediate in various synthetic applications. Due to the limited availability of public spectral data from specific commercial suppliers, this document presents a summary of expected spectral characteristics based on the compound's structure, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a benchmark for researchers to evaluate the quality and purity of this compound obtained from various sources.

Chemical Structure

Caption: Chemical structure and properties of this compound.

Spectral Data Comparison

The following tables summarize the expected spectral data for this compound. Researchers should compare these reference values with the data from their procured samples.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.30t3H-CH₃ (Ethyl ester)
~2.80 - 3.10m4H-CH₂-S-CH₂-
~3.60s2H-CH₂-C=O
~4.25q2H-O-CH₂- (Ethyl ester)
~12.0 (enol form)s1H-OH (Enol)

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~14.0-CH₃ (Ethyl ester)
~30-45Thiopyran ring carbons (-CH₂-)
~61.5-O-CH₂- (Ethyl ester)
~170.0C=O (Ester)
~200.0C=O (Ketone)

Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~2980-2900C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1715C=O stretch (ketone)
~1200C-O stretch (ester)
~700-600C-S stretch

Table 4: Mass Spectrometry (MS) Data

m/zInterpretation
188.05[M]⁺ (Molecular Ion)
143.03[M - OEt]⁺
115.02[M - COOEt]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. A total of 1024 scans were co-added with broadband proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the neat liquid or solid sample was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. The background spectrum was collected from the clean, empty ATR crystal.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was performed at 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-300.

Visualizations

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing the spectral data of a purchased sample against reference data.

A Procure this compound from Supplier A, B, C B Prepare Samples for Analysis A->B Sample Receipt C Acquire Spectral Data (NMR, IR, MS) B->C Standardized Protocols D Process and Analyze Raw Data C->D Data Output E Compare Experimental Data with Reference/Expected Data D->E Peak Lists, Spectra F Evaluate Purity and Structural Integrity E->F Identify Impurities, Confirm Structure G Decision: Accept or Reject Batch F->G Quality Assessment

Caption: Workflow for spectral data analysis and supplier qualification.

Logical Relationship of Spectral Features

This diagram shows the relationship between the key structural features of the molecule and their expected spectral signatures.

cluster_mol Molecular Structure cluster_spec Expected Spectral Signatures Mol This compound NMR ¹H & ¹³C NMR - Aliphatic protons - Ester group signals - Ketone carbon - Thiopyran ring signals Mol->NMR correlates to IR FT-IR - C=O stretches (ester, ketone) - C-H stretches - C-O stretch Mol->IR correlates to MS Mass Spec - Molecular ion peak - Fragmentation pattern Mol->MS correlates to

Caption: Correlation of molecular structure with key spectral features.

Disclaimer: The spectral data presented in this guide are representative values and may not exactly match the data from any specific supplier. It is crucial for researchers to acquire and interpret their own spectral data for each batch of the compound to ensure it meets the requirements for their specific application.

Comparative In-Vitro Efficacy of Tetrahydrothiopyran-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro biological activities of compounds derived from or related to the Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate scaffold. The following sections summarize quantitative data from various studies, detail the experimental protocols used, and visualize key workflows and pathways to support further research and drug discovery efforts.

Due to a lack of extensive publicly available in-vitro studies specifically on derivatives of this compound, this guide presents data on closely related thiopyran and tetrahydrothiopyran-4-one derivatives to provide a relevant comparative framework.

Comparative Analysis of In-Vitro Cytotoxicity

The antitumor potential of novel compounds is primarily evaluated through their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are standard metrics used to quantify a compound's potency. The tables below summarize the cytotoxic activities of various thiopyran derivatives against a panel of human cancer cell lines.

Table 1: In-Vitro Anticancer Activity of Thiopyran Derivatives Against Various Human Cancer Cell Lines

Compound IDCell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)
S-16 (bis-oxidized thiopyran derivative) A549 (Non-small cell lung cancer)4--
H1975 (Non-small cell lung cancer)3.14--
MCF-7 (Breast adenocarcinoma)0.62--
Compound 3d (pyrimidine-2,4-dione with 2H-thiopyran) HeLa (Cervical cancer)0.03Doxorubicin0.05
Compound 3c (pyrimidine-2,4-dione with 2H-thiopyran) MCF-7 (Breast adenocarcinoma)0.05--
Compound 9a (Thiophene/Pyran derivative) MCF-7 (Breast adenocarcinoma)High Potency--
NCI-H460 (Non-small cell lung cancer)High Potency--
SF-268 (CNS cancer)High Potency--
Compound 9c (Thiophene/Pyran derivative) MCF-7 (Breast adenocarcinoma)High Potency--
NCI-H460 (Non-small cell lung cancer)High Potency--
SF-268 (CNS cancer)High Potency--
Compound 12a (Thiophene/Pyran derivative) MCF-7 (Breast adenocarcinoma)High Potency--
NCI-H460 (Non-small cell lung cancer)High Potency--
SF-268 (CNS cancer)High Potency--
Compound 14 (Thiazole/Thiophene derivative) MCF-7 (Breast adenocarcinoma)High Potency--
NCI-H460 (Non-small cell lung cancer)High Potency--
SF-268 (CNS cancer)High Potency--

Data for S-16 is from a study on bis-oxidized thiopyran derivatives as potential anti-tumor drugs.[1] Data for compounds 3c and 3d is from a study on novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.[2] Data for compounds 9a, 9c, 12a, and 14 is from a study on the cytotoxicity of novel thiophene, pyran, and pyridine derivatives; "High Potency" indicates that these compounds were among the most effective in the study, though specific IC50 values were not provided in the abstract.[3]

Key Experimental Protocols

The following are detailed methodologies for key in-vitro experiments commonly cited in the evaluation of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.[2]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Cell Cycle Analysis

This assay is used to determine if a compound induces cell cycle arrest.[2]

Protocol:

  • Cell Treatment: Cells are cultured in 6-well plates and treated with the desired concentrations of the compound for 24 to 48 hours.[2]

  • Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[2]

  • Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for staining.[2]

  • Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]

Protocol:

  • Cell Treatment: Cells are treated with the test compound for the desired time period.[2]

  • Harvesting: Both adherent and floating cells are harvested and washed with cold PBS.[2]

  • Staining: The cells are resuspended in 1X Annexin V binding buffer, followed by the addition of Annexin V-FITC and propidium iodide.[2]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[2]

  • Analysis: More binding buffer is added, and the cells are analyzed immediately by flow cytometry.[2]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a simplified signaling pathway relevant to cancer cell apoptosis.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance

MTT Assay Experimental Workflow

apoptosis_detection_workflow start Treat Cells with Compound harvest Harvest Adherent & Floating Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate for 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze simplified_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Compound Thiopyran Derivative Caspase3 Caspase-3 Activation Compound->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in the public domain necessitates a cautious approach to its disposal, relying on established best practices for analogous chemical compounds. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by consulting the specific SDS provided by the manufacturer and adhering to all local, state, and federal regulations.

The following guidelines, synthesized from information on similar thiopyran derivatives, offer a framework for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Prior to any handling or disposal procedures, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Key Handling Precautions:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation and inhalation of dust or aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Ensure containers are tightly sealed when not in use.

Step-by-Step Disposal Guidance

The primary and most crucial step in the disposal of any chemical is to consult the manufacturer- or supplier-provided Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the following general procedure for related chemical waste should be followed:

  • Waste Identification and Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Management: Use a chemically compatible and leak-proof container for waste collection. The container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard warnings.

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Disposal should be carried out at an approved and permitted waste management facility.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure. Dispose of all contaminated materials, including PPE, as hazardous waste.

Summary of Safety and Disposal Information

ParameterGuideline
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/face shield, lab coat.
Handling Environment Well-ventilated area, preferably a chemical fume hood.
Incompatible Materials Strong oxidizing agents.
Primary Disposal Method Collection in a labeled, sealed container for pickup by a licensed chemical waste disposal service.
Environmental Precautions Avoid release into the environment. Do not dispose of down the drain.

Disposal Workflow

General Laboratory Chemical Disposal Workflow start Start: Chemical Waste Generated consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds ppe Wear Appropriate Personal Protective Equipment (PPE) consult_sds->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Waste in a Secure, Ventilated Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: General workflow for the disposal of laboratory chemicals.

Essential Safety and Operational Guide for Handling Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment

Based on available safety data, this compound is considered a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed or inhaled.[1] It is also identified as a potential skin sensitizer.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must be worn at all times in the laboratory. Goggles provide better protection against splashes.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene). A lab coat or chemical-resistant apron.Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves properly. Lab coats should be buttoned and sleeves rolled down.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.
Hand Protection Chemical-resistant gloves.Change gloves frequently, especially if contaminated. Wash hands thoroughly after handling the chemical.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Remove all ignition sources from the immediate area as a precaution, given the general flammability of similar organic compounds.

2. Chemical Handling:

  • Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation of vapors.

  • Use appropriate tools (spatulas, scoops) to handle the solid material, avoiding direct contact.

  • Keep containers of the chemical tightly closed when not in use.

  • Avoid the formation of dust and aerosols.[2]

3. Spill Response:

  • In case of a small spill, alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • For large spills, evacuate the area and contact the designated emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines

Waste TypeCollection and StorageDisposal Method
Solid Waste Collect in a clearly labeled, sealed container.Dispose of through a licensed hazardous waste disposal company.
Contaminated Labware Rinse with a suitable solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.Dispose of as hazardous waste.
Contaminated PPE Double-bag contaminated gloves and other disposable PPE.Dispose of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_materials Gather Materials prep_safety->prep_materials handle_weigh Weigh Chemical in Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction spill_alert Alert Others handle_transfer->spill_alert If Spill Occurs cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_contain Contain Spill spill_alert->spill_contain spill_cleanup Clean with Absorbent spill_contain->spill_cleanup spill_dispose Dispose as Hazardous Waste spill_cleanup->spill_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.